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  • Product: 5-Nitropyridine-3-sulfonyl fluoride
  • CAS: 1935277-19-2

Core Science & Biosynthesis

Foundational

chemical properties of 5-Nitropyridine-3-sulfonyl fluoride in SuFEx

Topic: Chemical Properties of 5-Nitropyridine-3-sulfonyl Fluoride in SuFEx Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary In the expanding...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of 5-Nitropyridine-3-sulfonyl Fluoride in SuFEx Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) click chemistry, 5-Nitropyridine-3-sulfonyl fluoride (5-NPSF) represents a distinct class of "activated" electrophiles. Unlike standard benzene-sulfonyl fluorides, which often require specific environmental activation (e.g., hydrogen bonding in a protein pocket) to react with nucleophiles, 5-NPSF leverages the synergistic electron-withdrawing effects of the pyridine core and the nitro substituent to enhance sulfur(VI) electrophilicity. This guide analyzes the physicochemical properties, reactivity profile, and strategic application of 5-NPSF in covalent fragment screening and Activity-Based Protein Profiling (ABPP).

Chemical Architecture & Electronic Tuning

The utility of 5-NPSF lies in its precise electronic tuning. Standard SuFEx reagents (e.g., phenyl sulfonyl fluoride) are kinetically stable and often require "templating" to react. 5-NPSF modifies this baseline through two key structural features:

  • The Pyridine Core (Aza-effect): The nitrogen atom in the pyridine ring exerts a strong inductive electron-withdrawing effect (-I), decreasing electron density across the ring system.

  • The 5-Nitro Group: Positioned meta to the sulfonyl fluoride (at the 3-position), the nitro group acts as a powerful electron-withdrawing group (EWG) via both resonance (-R) and induction (-I).

Result: The sulfur center in 5-NPSF is significantly more electropositive than in its phenyl analogs. This lowers the activation energy barrier for nucleophilic attack, making it a "warhead" capable of capturing nucleophiles (Tyr, Lys, His) that might otherwise be quiescent toward standard probes.

DOT Diagram 1: Electronic Activation Map

This diagram illustrates the electron-withdrawing vectors that activate the sulfonyl fluoride center.

ElectronicActivation Fig 1. Electronic activation of the S(VI) center by the nitro-pyridine scaffold. Core Pyridine Ring Sulfonyl 3-Sulfonyl Fluoride (-SO2F) Reaction Center Core->Sulfonyl Inductive Activation Nitro 5-Nitro Group (-NO2) Strong EWG (-I, -R) Nitro->Core Withdraws e- density Nucleophile Protein Nucleophile (Tyr-OH, Lys-NH2) Nucleophile->Sulfonyl Nucleophilic Attack

SuFEx Reactivity Profile
2.1 Mechanism of Action

The reaction follows a concerted substitution mechanism at the Sulfur(VI) center. Unlike sulfonyl chlorides, which are prone to nonspecific hydrolysis and reduction, 5-NPSF retains the "SuFEx stability" (resistance to reduction and thermal decomposition) while offering enhanced kinetics.

The Reaction Pathway:

  • Approach: The nucleophile (e.g., Tyrosine phenolate) approaches the S(VI) center.

  • Transition State: A pentacoordinate trigonal bipyramidal transition state is formed. The electron-deficient pyridine ring stabilizes the developing negative charge.

  • Fluoride Ejection: The fluoride ion is displaced. In aqueous buffers, this is often assisted by proton solvation or specific interactions within a protein pocket.

  • Covalent Adduct: A stable sulfonate ester (for Tyr) or sulfonamide (for Lys) linkage is formed.

DOT Diagram 2: SuFEx Reaction Mechanism

SuFExMechanism Fig 2. Concerted nucleophilic substitution mechanism at the S(VI) center. State1 Pre-Reaction Complex [Protein-Nu: ... S(VI)-F] TS Transition State Pentacoordinate Sulfur State1->TS Nucleophilic Attack Product Covalent Adduct Protein-Nu-SO2-Pyridine TS->Product Bond Formation LeavingGroup Fluoride Ion (F-) TS->LeavingGroup Elimination

2.2 Chemoselectivity & Kinetics

While 5-NPSF is more reactive than phenyl sulfonyl fluoride, it maintains the strict chemoselectivity characteristic of SuFEx.

ParameterPropertyImplication for Research
Primary Targets Tyrosine (Tyr), Lysine (Lys), Histidine (His)Can target non-cysteine residues, expanding the "druggable" proteome.
Hydrolytic Stability High (t1/2 > 24h in PBS pH 7.4)Compatible with live-cell labeling and extended incubation times.
Redox Stability Resistant to reductionStable in cytosolic environments (high glutathione), unlike some Michael acceptors.
Kinetics Tunable (Fast)Ideal for capturing transient interactions or low-nucleophilicity residues.
Strategic Applications
3.1 Covalent Fragment Screening

5-NPSF serves as an excellent "warhead" for fragment libraries. Its compact size allows the pyridine ring to explore binding pockets while the sulfonyl fluoride acts as a proximity-dependent trap.

  • Workflow: Incubate library -> Wash -> MS Analysis.

  • Advantage: The nitro group provides a distinct mass shift and can be used as a synthetic handle for further elaboration (e.g., reduction to amine for linker attachment).

3.2 Activity-Based Protein Profiling (ABPP)

In ABPP, 5-NPSF can be used to profile the reactivity of tyrosine/lysine residues across a proteome.

  • Probe Design: The 5-nitro group can be reduced to an amine (post-synthesis) to attach a biotin or fluorophore tag, converting the fragment into a full ABPP probe.

  • Target Validation: Use 5-NPSF to block a site, then compete with a fluorescent probe to validate binding.

Experimental Protocols
4.1 General Labeling Protocol (In Vitro)

Note: Always handle sulfonyl fluorides in a fume hood. While less volatile than chlorides, they are potent electrophiles.

  • Preparation: Prepare a 50 mM stock solution of 5-NPSF in anhydrous DMSO. Avoid protic solvents for storage.

  • Protein Incubation: Dilute protein to 1-10 µM in PBS (pH 7.4). Add 5-NPSF to a final concentration of 100-500 µM (1-5% DMSO final).

  • Reaction: Incubate at 37°C for 1-4 hours. (Note: The activated nature of 5-NPSF may allow shorter incubation times compared to phenyl-SF).

  • Quenching: Quench reaction by adding 4x Laemmli buffer (containing SDS) or by protein precipitation (methanol/chloroform).

  • Analysis: Analyze via LC-MS/MS (looking for +186 Da shift for the nitropyridine-sulfonyl adduct) or Western Blot if using a tagged analog.

4.2 Synthesis Route (Conceptual)

A robust route to heteroaryl sulfonyl fluorides involves the oxidative chlorination of the corresponding thiol followed by fluorination, or direct conversion from sulfonic acids.

  • Starting Material: 5-Nitropyridine-3-thiol or 5-Nitropyridine-3-sulfonic acid.

  • Activation: Treatment with oxidative chlorinating agents (e.g., NCS/HCl) to form the sulfonyl chloride (often unstable).

  • Exchange: Immediate treatment with KHF2 (aqueous/organic biphasic) or KF/18-crown-6 (anhydrous) to install the fluoride.

    • Refinement: Recent methods use Pd-catalyzed insertion of SO2F2 into aryl halides/triflates, which may be applicable to the nitropyridine scaffold [1, 3].

References
  • Sharpless, K. B., et al. (2014).[1][2] "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Angewandte Chemie International Edition. Link

    • Foundational paper establishing SuFEx chemistry, stability, and reactivity principles.
  • Jones, L. H., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." NIH / PubMed Central. Link

    • Discusses structural requirements for SuFEx probes and microenvironment effects.
  • Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. Link

    • Provides modern synthetic routes applicable to heteroaryl sulfonyl fluorides.
  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteome-Wide Targets." Cell Chemical Biology. Link

    • Demonstrates the use of sulfonyl fluoride libraries in covalent fragment screening.
  • Ball, Z. T., et al. (2023). "Facile synthesis of sulfonyl fluorides from sulfonic acids." Chemical Science. Link

    • Details synthetic methodologies relevant to difficult substr

Sources

Exploratory

Electronic Effects of Nitro Group on Pyridine Sulfonyl Fluoride Reactivity: A Technical Guide

Executive Summary This technical guide analyzes the reactivity profile of nitro-substituted pyridine sulfonyl fluorides (Nitro-Py-SO2F). Unlike their benzene analogues, pyridine sulfonyl fluorides possess an intrinsic el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of nitro-substituted pyridine sulfonyl fluorides (Nitro-Py-SO2F). Unlike their benzene analogues, pyridine sulfonyl fluorides possess an intrinsic electron-deficient heterocycle that amplifies electrophilicity at the sulfur(VI) center. The addition of a nitro group (


) creates a "double-activation" system, pushing the reactivity into a critical window suitable for covalent protein capture and SuFEx (Sulfur-Fluoride Exchange) click chemistry, yet potentially compromising hydrolytic stability if not structurally optimized.

Electronic Theory: The "Double-Barrel" Activation

The reactivity of sulfonyl fluorides is governed by the electrophilicity of the sulfur atom. In Nitro-Py-SO2F systems, two major electronic vectors modify this electrophilicity: the pyridine nitrogen atom and the nitro substituent.[1]

The Pyridine Inductive Floor

The pyridine ring itself acts as a strong electron-withdrawing group (EWG) due to the electronegative nitrogen atom (


). This lowers the energy of the 

orbital, making the sulfur center more susceptible to nucleophilic attack compared to a phenyl ring.
The Nitro Group Modulator

The nitro group exerts both a strong inductive effect (


) and a mesomeric effect (

).
  • Inductive Effect (

    
    ):  Through-bond electron withdrawal pulls electron density from the ring, further destabilizing the S-F bond.
    
  • Mesomeric Effect (

    
    ):  When conjugated (ortho/para), the nitro group accepts electron density via resonance.
    

Critical Insight: In pyridine systems, the position of the nitro group relative to the sulfonyl fluoride is the primary determinant of the "reactivity vs. stability" balance.

  • Ortho-Nitro: Maximizes electrophilicity but introduces steric bulk. High reactivity often correlates with lower hydrolytic stability.

  • Meta-Nitro: Predominantly inductive activation. Often the "sweet spot" for balancing SuFEx reactivity with shelf-stability.

  • Para-Nitro: Strong resonance activation.

Mechanistic Visualization

The following diagram illustrates the electronic vectors and the activation mechanism during a base-catalyzed SuFEx reaction.

G Pyridine Pyridine Ring (Intrinsic -I Effect) Sulfur Sulfur(VI) Center (Electrophilic) Pyridine->Sulfur Activates Nitro Nitro Group (-NO2) (Strong -I / -M) Nitro->Sulfur Hyper-Activates TS Transition State Pentacoordinate Sulfur Sulfur->TS Formation Base Base (e.g., DBU) Nucleophile Protein Nucleophile (Tyr-OH / Lys-NH2) Base->Nucleophile Deprotonates Nucleophile->Sulfur Attacks Product Sulfonate/Sulfonamide (Covalent Adduct) TS->Product Fluoride Ejection

Figure 1: Electronic activation vectors in Nitro-Py-SO2F systems leading to SuFEx conjugation.

Comparative Reactivity Profile

The following table synthesizes theoretical Hammett predictions with empirical stability data for various sulfonyl fluoride classes.

Scaffold TypeElectronic SubstituentEstimated

Hydrolysis

(pH 7.4)
SuFEx Reactivity (krel)Application Suitability
Phenyl None (H)0.00> 1 week1.0 (Baseline)General Linkers
Phenyl 4-Nitro0.78Days~10-50Stable Probes
Pyridine None (2-Py)~0.60Days~20-80Deoxyfluorination (PyFluor)
Pyridine 3-Nitro-2-Py > 1.20 Hours > 500 Rapid Covalent Capture
Pyridine 5-Nitro-2-Py~1.00~12-24 Hours~200Balanced Inhibitors

Data Interpretation:

  • The 3-nitro-2-pyridinesulfonyl fluoride motif represents an "ultra-electrophile." While highly potent for capturing low-nucleophilicity residues, it risks background hydrolysis in aqueous buffers.

  • The 5-nitro-2-pyridinesulfonyl fluoride offers a more manageable reactivity profile, leveraging the pyridine nitrogen's inductive effect without the steric crowding of the ortho-nitro group.

Experimental Protocols

Synthesis of 5-Nitro-2-Pyridinesulfonyl Fluoride

Rationale: Direct sulfonation of nitropyridines is difficult. The most robust pathway is the oxidative chlorination of the thiol followed by halogen exchange. This "pot-economical" approach minimizes the handling of the unstable sulfonyl chloride intermediate.

Reagents:

  • 2-Mercapto-5-nitropyridine (1.0 eq)

  • Acetonitrile (ACN) / Water (10:1 v/v)

  • N-Chlorosuccinimide (NCS) (3.0 eq)

  • Potassium Bifluoride (KHF2) (4.0 eq)

Step-by-Step Methodology:

  • Oxidative Chlorination: Dissolve 2-mercapto-5-nitropyridine in ACN/Water at 0°C. Add NCS portion-wise over 15 minutes. The reaction will turn bright yellow/orange. Stir for 1 hour at 0°C. Mechanism: The thiol is oxidized to the sulfenyl chloride and then to the sulfonyl chloride.

  • In-Situ Fluorination: Without isolating the chloride, add solid KHF2 directly to the reaction mixture. Vigorously stir the suspension at Room Temperature (RT) for 4 hours. Rationale: KHF2 provides a soluble source of bifluoride anion (HF2-), which is a more potent nucleophile for the Cl-F exchange than F- in organic media.

  • Workup: Dilute with EtOAc and wash with Sat. NaHCO3 (2x) and Brine (1x). Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Sulfonyl fluorides are generally stable on silica, unlike chlorides.

Kinetic Assay: NMR-Based Hydrolysis Rate Determination

Rationale: UV-Vis can be prone to artifacts from the nitro group's absorbance. 19F-NMR is the gold standard for SuFEx kinetics as the reactant (-SO2F) and product (F-) signals are distinct and non-overlapping.

Protocol:

  • Preparation: Dissolve Nitro-Py-SO2F (10 mM) in

    
     (0.5 mL).
    
  • Initiation: Add 0.5 mL of Deuterated Phosphate Buffer (pH 7.4) containing an internal standard (e.g., trifluorotoluene).

  • Measurement: Immediately insert into NMR probe (pre-shimmed). Acquire 19F spectra every 15 minutes for 12 hours.

  • Analysis: Integrate the sulfonyl fluoride peak (

    
     ppm) vs. the free fluoride peak (
    
    
    
    ppm). Plot
    
    
    vs. time to determine the pseudo-first-order rate constant (
    
    
    ).

Workflow Visualization: Synthesis & Validation

Workflow cluster_synthesis Synthesis Pipeline cluster_validation Validation Pipeline Start Thiol Precursor (2-mercapto-5-nitropyridine) Step1 Oxidative Chlorination (NCS, ACN/H2O, 0°C) Start->Step1 Inter Sulfonyl Chloride (Transient Species) Step1->Inter Step2 Fluoride Exchange (KHF2, RT, 4h) Inter->Step2 Product Nitro-Py-SO2F (Isolated Solid) Step2->Product NMR 19F-NMR Kinetic Assay (Stability Check) Product->NMR Aliquot A MS HRMS Validation (Identity Check) Product->MS Aliquot B App Protein Labeling (Covalent Inhibition) NMR->App If t1/2 > 6h

Figure 2: Integrated workflow for the synthesis and validation of nitro-pyridine sulfonyl fluorides.

References

  • Sadlowski, C. et al. (2018).[2] Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. National Institutes of Health. [Link]

  • Narayanan, A. & Jones, L. H. (2015).[3][4] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Lanntonio, H. J. et al. (2015).[4] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[5] Journal of the American Chemical Society. [Link][4]

  • Dong, J. et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Barroso, S. et al. (2020). Selective late-stage sulfonyl chloride formation from sulfonamides enabled by Pyry-BF4. Angewandte Chemie. [Link]

Sources

Foundational

5-Nitropyridine-3-sulfonyl fluoride mechanism of action in covalent inhibition

This technical guide provides an in-depth analysis of the mechanism, reactivity profile, and experimental application of 5-Nitropyridine-3-sulfonyl fluoride , a specialized electrophilic warhead used in targeted covalent...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the mechanism, reactivity profile, and experimental application of 5-Nitropyridine-3-sulfonyl fluoride , a specialized electrophilic warhead used in targeted covalent inhibition and chemoproteomics.

[1]

Executive Summary

5-Nitropyridine-3-sulfonyl fluoride represents a high-reactivity class of Sulfur(VI) Fluoride Exchange (SuFEx) warheads.[1] Unlike standard benzenesulfonyl fluorides, which often require specific protein microenvironments to activate the fluoride leaving group, the 5-nitropyridine scaffold possesses intrinsic electronic activation. The electron-deficient pyridine ring, combined with the strong electron-withdrawing nitro group (


), destabilizes the S–F bond, significantly lowering the activation energy for nucleophilic attack. This makes it an ideal motif for targeting low-nucleophilicity residues (e.g., non-catalytic Tyrosines or Lysines) that are chemically "invisible" to milder electrophiles.[1]

Chemical Basis of Reactivity

To understand the mechanism, one must first quantify the electronic environment of the sulfonyl center. The reactivity of sulfonyl fluorides is governed by the electrophilicity of the sulfur atom, which is modulated by the aryl ring's substituents.

Electronic Activation Effects

The 5-Nitropyridine-3-sulfonyl fluoride scaffold utilizes two distinct electronic effects to enhance reactivity:

  • Inductive Withdrawal (-I): The pyridine nitrogen atom and the nitro group both exert strong inductive electron withdrawal. This pulls electron density away from the sulfonyl sulfur, increasing its partial positive charge (

    
    ).
    
  • Resonance Withdrawal (-M): The nitro group at the 5-position and the ring nitrogen participate in resonance structures that delocalize electron density from the ring, preventing donation back to the sulfonyl group.

Comparison of Electrophilicity:

Scaffold Electronic Character Relative Reactivity (Est.) Primary Target Scope
Phenyl-SF Neutral 1x (Baseline) Catalytic Ser/Lys (High pKa dependence)
4-Fluorophenyl-SF Weakly Deactivated ~2-5x Context-dependent Lys/Tyr

| 5-Nitropyridine-3-SF | Highly Deficient | >50x | Distal Tyr, Lys, His, N-term |[1]

Mechanism of Action (MOA)

The covalent inhibition proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism.[1][2] Unlike Michael acceptors (e.g., acrylamides) that require a specific trajectory for addition, SuFEx is driven by a substitution event that is surprisingly tolerant of diverse geometries, provided the electrostatic environment is favorable.

The Reaction Pathway
  • Non-Covalent Association (

    
    ):  The inhibitor binds to the protein pocket, positioning the sulfonyl fluoride warhead near a nucleophilic residue.
    
  • Nucleophilic Attack (

    
    ):  A nucleophilic side chain (Tyr-OH, Lys-NH
    
    
    
    , His-Im) attacks the sulfur center.[1]
    • Note: The high electrophilicity of the 5-nitropyridine scaffold allows this attack to occur even if the nucleophile is not perfectly activated by a general base.

  • Transition State: A hypervalent trigonal bipyramidal transition state is formed. The fluoride ion, being a "hard" base and poor leaving group in isolation, is stabilized by the local protein environment (often H-bond donors or water networks).

  • Fluoride Departure: The S–F bond breaks, releasing fluoride (F

    
    ) and forming a stable sulfonamide or sulfonate ester linkage.
    
Visualization of the Mechanism

The following diagram illustrates the electronic activation and nucleophilic substitution pathway.

SuFEx_Mechanism cluster_0 Electronic Activation Scaffold 5-Nitropyridine Scaffold Sulfur Sulfonyl Sulfur (Electrophilic Center) Scaffold->Sulfur Inductive/Resonance Withdrawal (-I/-M) TS Trigonal Bipyramidal Transition State Sulfur->TS Bond Formation Nucleophile Protein Nucleophile (Tyr-OH / Lys-NH2) Nucleophile->Sulfur Nucleophilic Attack Product Covalent Adduct (Sulfonate/Sulfonamide) TS->Product Collapse Fluoride Fluoride Ion (F-) Leaving Group TS->Fluoride Elimination

Figure 1: Mechanistic pathway of 5-Nitropyridine-3-sulfonyl fluoride mediated covalent labeling.[1]

Target Specificity and Profiling

While SuFEx is often described as "context-specific," the 5-nitropyridine variant pushes the boundary toward broader reactivity due to its "hot" nature.

  • Tyrosine (Tyr): The primary target. The phenolic hydroxyl reacts to form a sulfonate ester. This bond is extremely stable to hydrolysis and reduction.

  • Lysine (Lys): Reacts to form a sulfonamide.[1][3] The 5-nitropyridine scaffold can label lysines with higher pKa values that standard sulfonyl fluorides might miss.

  • Histidine (His): Reacts to form a sulfonyl-imidazolium species.[1] Caution: This adduct can be hydrolytically unstable under acidic conditions or nucleophilic stress.

Experimental Protocols

To validate the mechanism and binding of a 5-Nitropyridine-3-sulfonyl fluoride probe, a self-validating workflow using Mass Spectrometry (MS) is required.[1]

Protocol: Covalent Labeling & Validation

Objective: Confirm covalent modification and identify the modified residue.

  • Incubation:

    • Prepare protein at 1-5 µM in HEPES pH 7.5 (Avoid Tris/Glycine buffers which act as competing nucleophiles).[1]

    • Add inhibitor (1-10 equivalents) from DMSO stock.[1]

    • Incubate at 25°C for 1-4 hours. Note: The 5-nitro variant reacts faster; time points at 15, 30, and 60 mins are recommended.

  • Intact Protein Mass Spec (Quality Control):

    • Analyze the reaction mixture via LC-MS (TOF or Orbitrap).[1]

    • Success Criteria: Observation of a mass shift corresponding to the inhibitor mass minus Fluoride (MW

      
       - 19 Da + 1 Da for H displacement = +MW
      
      
      
      - 20 Da
      ).[1]
    • Correction: The net mass addition is the Sulfonyl moiety.

      • Reaction: R-SO

        
        F + Protein-Nu-H 
        
        
        
        Protein-Nu-SO
        
        
        -R + HF.[1]
      • Mass Shift: Mass of the inhibitor minus HF (MW - 20.006 Da).[1]

  • Tryptic Digestion & Peptide Mapping:

    • Digest the labeled protein with Trypsin/Chymotrypsin.

    • Analyze via LC-MS/MS.[1][2][4]

    • Data Analysis: Search for the specific mass modification on Tyr, Lys, and His residues.

Workflow Visualization

The following diagram outlines the critical path for validating this specific covalent mechanism.

Workflow Step1 Probe Incubation (HEPES pH 7.5, 25°C) Step2 Intact LC-MS Analysis Step1->Step2 Decision Mass Shift Observed? (+MW - 20 Da) Step2->Decision Decision->Step1 No (Optimize Conc/Time) Step3 Tryptic Digestion Decision->Step3 Yes Step4 Peptide Mapping (MS/MS) Step3->Step4 Result Identify Modified Residue (Tyr/Lys/His) Step4->Result

Figure 2: Step-by-step validation workflow for 5-Nitropyridine-3-sulfonyl fluoride covalent adducts.

Safety and Stability Considerations

  • Hydrolytic Stability: Despite its high reactivity, the S–F bond is remarkably stable in water compared to sulfonyl chlorides. However, the 5-nitropyridine variant is less stable than phenyl-SF.[1] Stock solutions should be prepared in anhydrous DMSO and used immediately.

  • Off-Target Reactivity: Due to the "hot" electrophile, non-specific labeling of surface lysines is a risk. Titration experiments are critical to determine the window of selectivity (the concentration where specific binding occurs before non-specific "coating" begins).

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[1] Link

  • Dong, J., et al. (2014).[5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][5] Angewandte Chemie International Edition, 53(36), 9430-9448.[1] Link[1]

  • Hymel, D., et al. (2020). Chemoselective reactivity of bifunctional electrophiles in SuFEx click chemistry. Organic & Biomolecular Chemistry. Link

Sources

Exploratory

Thermodynamic Stability of 5-Nitropyridine-3-sulfonyl Fluoride in Aqueous Media

The following technical guide details the thermodynamic stability profile, hydrolysis kinetics, and handling protocols for 5-Nitropyridine-3-sulfonyl fluoride . Technical Guide & Application Note Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile, hydrolysis kinetics, and handling protocols for 5-Nitropyridine-3-sulfonyl fluoride .

Technical Guide & Application Note

Executive Summary: The "Goldilocks" Electrophile

5-Nitropyridine-3-sulfonyl fluoride represents a distinct class of "SuFEx" (Sulfur-Fluoride Exchange) reagents.[1] Unlike its sulfonyl chloride counterparts, which degrade rapidly in water, this compound exhibits a kinetic stability paradox : it is thermodynamically unstable relative to hydrolysis (formation of the sulfonate is energetically favorable) but possesses a high kinetic barrier to reaction with water at neutral pH.[1]

This guide provides the structural rationale for this stability, defines the pH-dependent hydrolysis limits, and details self-validating protocols (NMR/HPLC) to verify reagent integrity before experimental use.[1]

Key Stability Metrics:

  • Solid State: Stable >12 months at -20°C (desiccated).[1]

  • pH 7.4 (PBS):

    
     estimated at 24–72 hours (highly dependent on buffer nucleophilicity).[1]
    
  • pH > 9.0: Rapid hydrolysis (

    
     < 1 hour).[1]
    
  • Primary Degradant: 5-Nitropyridine-3-sulfonic acid and Fluoride ion (

    
    ).
    

Chemical Context & Structural Analysis

To understand the stability, we must analyze the electronic "push-pull" forces on the Sulfur(VI) center.[1]

The Electronic Activation

The stability of a sulfonyl fluoride (


) is dictated by the electrophilicity of the sulfur atom.[1]
  • Pyridine Core (3-position): The nitrogen atom in the pyridine ring is electron-withdrawing (inductive effect,

    
    ), pulling electron density away from the ring carbons and the sulfonyl group.[1]
    
  • 5-Nitro Group: A strong electron-withdrawing group (Resonance

    
     and Inductive 
    
    
    
    ) further depletes electron density from the ring.[1]
  • Result: The Sulfur(VI) center in 5-Nitropyridine-3-sulfonyl fluoride is significantly more electrophilic than in benzenesulfonyl fluoride.[1] Consequently, it is more reactive toward nucleophiles (including water/hydroxide) but retains enough stability for biological probing due to the strength of the S-F bond (approx. 130 kcal/mol).[1]

The pKa Factor[1][2][3]
  • Pyridine

    
    :  ~5.2 (unsubstituted).[1]
    
  • Nitro Effect: The 5-nitro group lowers the basicity of the pyridine nitrogen by ~4-5 log units.[1]

  • Physiological State: At pH 7.4, the pyridine nitrogen is neutral (unprotonated).[1]

    • Critical Note: If the pH drops below 1.0, the nitrogen protonates, creating a cationic pyridinium species.[1] This would drastically accelerate hydrolysis by making the sulfur extremely electrophilic.[1] Avoid strong acid conditions.

Hydrolysis Mechanism & Kinetics

The decomposition of 5-Nitropyridine-3-sulfonyl fluoride in aqueous media is primarily driven by base-catalyzed hydrolysis (nucleophilic attack by


) rather than spontaneous dissociation.[1]
Mechanistic Pathway

The reaction proceeds via an associative


-like mechanism at the sulfur center.[1] The hard nucleophile (

) attacks the sulfur, forming a pentacoordinate transition state, followed by the expulsion of the fluoride ion (a good leaving group in this context).[1]

HydrolysisMechanism Substrate 5-Nitropyridine-3-SO2F (Electrophilic S-VI) Attack Nucleophilic Attack (OH- or H2O) Substrate->Attack pH dependent TS Pentacoordinate Transition State Attack->TS Rate Limiting Products Sulfonate (R-SO3-) + HF/F- TS->Products Irreversible

Figure 1: Associative hydrolysis mechanism of sulfonyl fluorides in aqueous base.

pH Dependence Profile
pH EnvironmentDominant SpeciesStability Profile

(Est.)[1]
Acidic (pH < 4)

attack
High StabilityWeeks
Neutral (pH 7.4)

/ Trace

Moderate StabilityDays
Basic (pH > 9)

attack
Low StabilityMinutes/Hours

Experimental Validation Protocols

As a scientist, you should never rely solely on literature values for kinetic stability, as buffer composition (e.g., Tris vs. Phosphate) can alter rates.[1] Use these self-validating protocols.

Protocol A: F NMR Kinetics (The Gold Standard)

This method is superior to HPLC because it directly tracks the unique chemical shift of the sulfonyl fluoride vs. the free fluoride ion.[1]

Reagents:

  • Compound: 5-Nitropyridine-3-sulfonyl fluoride (10 mM final).[1]

  • Solvent:

    
    -DMSO (for stock).[1]
    
  • Buffer:

    
     / Phosphate Buffer (pH 7.4).[1]
    
  • Internal Standard:

    
    -Trifluorotoluene (inert).[1]
    

Workflow:

  • Dissolve: Prepare a 100 mM stock in

    
    -DMSO.
    
  • Mix: Add 50

    
     stock to 450 
    
    
    
    buffered
    
    
    in an NMR tube.
  • Acquire: Immediately run a

    
     scan.[1]
    
    • Signal A (Reactant):

      
       ~ +60 to +65 ppm (
      
      
      
      ).[1]
    • Signal B (Product):

      
       ~ -120 ppm (Free 
      
      
      
      ).[1]
  • Monitor: Run scans every 30 minutes for 12 hours at 37°C.

  • Calculate: Plot

    
     vs. time to determine 
    
    
    
    .
Protocol B: HPLC-UV/MS Monitoring

Use this if NMR is unavailable or for trace analysis.[1]

Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (aromatic ring) or 280 nm (nitro group).[1]

Validation Logic: The hydrolysis product (sulfonic acid) is highly polar.[1] It will elute near the void volume (


 min), while the intact sulfonyl fluoride will retain longer (

min).[1]

StabilityWorkflow cluster_Analysis Time-Course Analysis Start Start: Solid Reagent Stock Make Stock (100mM in DMSO) Start->Stock Dilute Dilute into Buffer (1mM, pH 7.4) Stock->Dilute T0 T=0 min (Baseline) Dilute->T0 T1 T=60 min T0->T1 T24 T=24 hrs T1->T24 Decision Is >95% Intact? T24->Decision Proceed Proceed with Bio-Assay Decision->Proceed Yes Discard Discard/Refresh Reagent Decision->Discard No

Figure 2: Workflow for validating reagent stability prior to biological application.

Storage & Handling Recommendations

Storage[1][2][4]
  • Solid State: Store in a tightly sealed vial with desiccant at -20°C. The compound is hydrolytically stable in the absence of water.[1]

  • Stock Solutions: Prepare in anhydrous DMSO or DMAC (Dimethylacetamide). Avoid alcohols (MeOH/EtOH) for long-term storage as trans-esterification (forming sulfonate esters) can occur slowly over months.[1]

Buffer Compatibility
  • Recommended: PBS, HEPES, MOPS (pH 6.0 – 7.5).[1]

  • Avoid/Caution:

    • Tris / Glycine: These contain primary amines.[1] While sulfonyl fluorides are selective for proteins, high concentrations of free amine buffers can lead to background labeling (sulfonamide formation) over long incubations.[1]

    • DTT / Mercaptoethanol: Reducing agents do generally not reduce the S-F bond (unlike sulfonyl chlorides), but they are nucleophilic.[1] TCEP is the preferred reducing agent if needed.[1]

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2020).[1] "Sulfonyl fluorides as targets and substrates in the development of new synthetic methods." Nature Reviews Chemistry.[1] Link

  • Dong, J., et al. (2014).[1] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. Link

  • Genet, J. P., et al. (2021).[1] "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts. Link

  • Kelly, J. W., et al. (2018).[1] "Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists." Cell Chemical Biology. Link

Sources

Foundational

Comparative Electrophilicity Guide: 5-Nitropyridine-3-sulfonyl Fluoride vs. Phenyl Sulfonyl Fluoride

Executive Summary: The "Hot" vs. "Warm" Warhead In the renaissance of covalent drug discovery, the sulfonyl fluoride (SF) warhead has emerged as a privileged motif due to its unique "SuFEx" (Sulfur-Fluoride Exchange) rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hot" vs. "Warm" Warhead

In the renaissance of covalent drug discovery, the sulfonyl fluoride (SF) warhead has emerged as a privileged motif due to its unique "SuFEx" (Sulfur-Fluoride Exchange) reactivity. Unlike the indiscriminate reactivity of sulfonyl chlorides, SFs possess a high barrier to hydrolysis while maintaining specific reactivity toward tyrosine, lysine, and serine residues in proteins.

This guide analyzes the electrophilic disparity between the standard reference, Phenyl Sulfonyl Fluoride (PSF) , and the highly activated 5-Nitropyridine-3-sulfonyl Fluoride (5-NP-SF) .

  • PSF represents the "Goldilocks" zone: stable, requiring protein-templated activation.

  • 5-NP-SF represents a "Hot" warhead: significantly higher Electrophilicity Index (

    
    ), driven by the synergistic electron-withdrawing effects of the nitro group and the pyridine nitrogen.
    

This document details the theoretical basis for this difference, provides a self-validating experimental protocol for quantification, and outlines the strategic application of each in chemical biology.

Part 1: Theoretical Framework

The Electrophilicity Index ( )

To quantify the reactivity of these warheads without running a wet-lab experiment, we utilize the global electrophilicity index (


), a descriptor derived from Conceptual Density Functional Theory (CDFT). It measures the energy stabilization when the system acquires an additional electronic charge from the environment.


Where:

  • 
     (Electronic Chemical Potential) 
    
    
    
  • 
     (Chemical Hardness) 
    
    
    

The Causality: A lower LUMO energy (caused by electron-withdrawing groups) increases


 (makes it more negative) and decreases 

(softens the molecule). Both factors exponentially increase

.
Electronic Structural Analysis

The reactivity difference between PSF and 5-NP-SF is dictated by the Hammett substituent constants (


) and the heteroatomic effect of the pyridine ring.
FeaturePhenyl Sulfonyl Fluoride (PSF)5-Nitropyridine-3-sulfonyl Fluoride (5-NP-SF)Impact on Reactivity
Scaffold Benzene RingPyridine RingPyridine N is electron-withdrawing (inductive & resonance), lowering LUMO energy.
Substituents None (H)Nitro (-NO

) at C5
Nitro is a strong EWG (

,

).
Hammett

0.00 (Reference)

1.3 - 1.5 (Estimated)
High positive

correlates with faster nucleophilic attack at Sulfur.
LUMO Location Delocalized over ring/S-FLocalized on Nitro/Pyridine/S-FHigh localization on the warhead facilitates orbital overlap with nucleophiles.
Classification "Warm" Electrophile "Hot" Electrophile 5-NP-SF reacts orders of magnitude faster.

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the mechanistic pathways and the electronic activation that distinguishes these two warheads.

SuFEx_Mechanism PSF Phenyl Sulfonyl Fluoride (Reference u03C9) LUMO_PSF High LUMO Energy (Hard Electrophile) PSF->LUMO_PSF Electronic Structure NPSF 5-Nitropyridine-3-SF (High u03C9) LUMO_NPSF Low LUMO Energy (Soft Electrophile) NPSF->LUMO_NPSF Inductive Effect (-I) Resonance Effect (-R) TS_PSF Transition State (High Barrier) LUMO_PSF->TS_PSF Slow Interaction TS_NPSF Transition State (Low Barrier) LUMO_NPSF->TS_NPSF Fast Interaction Nu Nucleophile (Protein Tyr/Lys) Nu->TS_PSF Nu->TS_NPSF Product Sulfonylated Protein (Covalent Adduct) TS_PSF->Product k_obs (slow) TS_NPSF->Product k_obs (fast)

Figure 1: Mechanistic divergence driven by LUMO energy levels. The 5-NP-SF pathway (Red) has a significantly lower activation barrier due to electronic stabilization of the transition state.

Part 3: Experimental Protocol for Reactivity Profiling

As a scientist, you must not rely solely on theoretical predictions. The following protocol is a self-validating system to determine the pseudo-first-order rate constants (


) for these warheads.
Materials
  • Warheads: Phenyl sulfonyl fluoride (10 mM stock in DMSO-d6), 5-Nitropyridine-3-sulfonyl fluoride (10 mM stock in DMSO-d6).

  • Model Nucleophile: Benzylamine (or N-acetyl-L-tyrosine methyl ester for biological relevance).

  • Internal Standard:

    
    -Trifluorotoluene (inert in 19F NMR).
    
  • Buffer: Phosphate buffered saline (PBS) pH 7.4 (prepared in D

    
    O).
    
NMR Kinetics Workflow

This method tracks the decay of the sulfonyl fluoride signal (


 ppm) and the appearance of the fluoride ion (

ppm).
  • Baseline Scan: In an NMR tube, mix 500

    
    L PBS/D
    
    
    
    O and 10
    
    
    L Internal Standard. Add 10
    
    
    L of Warhead stock. Acquire
    
    
    spectrum.
  • Initiation: Add 5 equivalents of Nucleophile (e.g., 50

    
    L of 100 mM stock). Invert rapidly to mix.
    
  • Acquisition: Immediately start a kinetic loop (arrayed experiment) acquiring 1H or 19F spectra every 60 seconds for 60 minutes.

  • Data Processing: Integrate the warhead peak relative to the internal standard. Plot

    
     vs. time.
    
  • Calculation: The slope of the line is

    
    .
    
Expected Results & Validation
  • PSF: Expect a slow decay (

    
     min) under neutral conditions. The plot may be linear but shallow.
    
  • 5-NP-SF: Expect rapid decay (

    
     min).
    
  • Validation Check: If 5-NP-SF shows significant hydrolysis (fluoride release) before nucleophile addition, the stock is compromised. Always run a "buffer only" control.

Part 4: Strategic Application Guide

When should you use the "Hot" 5-NP-SF versus the "Warm" PSF?

Comparative Utility Table
Application ScenarioRecommended WarheadRationale
Fragment-Based Screening Phenyl SF (PSF) Low intrinsic reactivity ensures that hits are driven by specific protein binding affinity, not non-specific chemical reactivity.
Activity-Based Probes (ABPs) 5-NP-SF High electrophilicity allows for the capturing of low-abundance or low-nucleophilicity targets (e.g., non-catalytic tyrosines) that PSF would miss.
Late-Stage Drug Lead Phenyl SF (PSF) Better metabolic stability and lower risk of off-target immunogenicity (haptenization).
Lysine Targeting 5-NP-SF Lysine

-amino groups are harder (higher pKa) than catalytic serines; the higher

of 5-NP-SF is often required for efficient conjugation.
Workflow for Probe Selection

Probe_Selection Start Define Target Residue Residue Is the residue catalytic/activated? Start->Residue Yes Yes (e.g., Ser195) Residue->Yes Nucleophilic No No (e.g., surface Lys) Residue->No Inert Select_PSF Select Phenyl SF (Prioritize Specificity) Yes->Select_PSF Select_NPSF Select 5-Nitro-Py-SF (Prioritize Reactivity) No->Select_NPSF Validation Perform Gel-Based ABPP (Competitor Assay) Select_PSF->Validation Select_NPSF->Validation

Figure 2: Decision tree for selecting the appropriate sulfonyl fluoride warhead based on target environment.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Domingo, L. R., et al. (2016). "The electrophilicity index." Chemical Reviews. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates." Cell Chemical Biology. [Link]

  • Mayr, H., et al. (2011). "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research. [Link]

Exploratory

The Emergence of 5-Nitropyridine-3-sulfonyl Fluoride in Sulfur-Fluoride Exchange Chemistry: A Technical Guide

Abstract The advent of Sulfur-Fluoride Exchange (SuFEx) chemistry has marked a paradigm shift in covalent ligand discovery and bioconjugation, offering a robust and versatile toolkit for forging stable linkages with biol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The advent of Sulfur-Fluoride Exchange (SuFEx) chemistry has marked a paradigm shift in covalent ligand discovery and bioconjugation, offering a robust and versatile toolkit for forging stable linkages with biological macromolecules. Within the expanding arsenal of SuFEx reagents, 5-Nitropyridine-3-sulfonyl fluoride has emerged as a particularly compelling electrophilic warhead. Its unique electronic properties, conferred by the strategic placement of a nitro group on the pyridine ring, render it a highly reactive yet tunable covalent modifier. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, practical applications, and experimental nuances of employing 5-Nitropyridine-3-sulfonyl fluoride in SuFEx chemistry. We will delve into its synthesis, mechanistic intricacies, and its burgeoning role in the development of targeted covalent inhibitors that are expanding the druggable proteome.

Introduction: The SuFEx Revolution and the Rise of Privileged Electrophiles

Click chemistry, a concept introduced by K.B. Sharpless, champions reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[1] Building on this philosophy, the Sharpless group later introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click reaction. SuFEx chemistry is predicated on the remarkable balance of stability and reactivity inherent in the sulfonyl fluoride (-SO₂F) functional group.[2] While exceptionally stable under a wide range of chemical conditions, the S-F bond can be selectively activated to react with nucleophiles, forming robust sulfonamide or sulfonate ester linkages.[2]

This "privileged" reactivity has positioned sulfonyl fluorides as powerful warheads in chemical biology and drug discovery.[2][3] Unlike traditional covalent modifiers that primarily target the nucleophilic thiol of cysteine residues, sulfonyl fluorides have demonstrated the ability to react with a broader range of amino acid side chains, including the hydroxyl groups of serine, threonine, and tyrosine, and the amine group of lysine.[2][3][4][5] This expanded targeting scope is crucial for engaging proteins that lack a suitably positioned cysteine in their binding sites, thereby significantly broadening the "druggable" proteome.[3][4]

Among the diverse array of sulfonyl fluoride reagents, those bearing electron-withdrawing groups exhibit enhanced reactivity. The introduction of a nitro group, particularly in the ortho or para position to the sulfonyl fluoride, has been shown to significantly increase the electrophilicity of the sulfur atom, thereby accelerating the rate of SuFEx reactions. This guide focuses on a specific and highly promising reagent: 5-Nitropyridine-3-sulfonyl fluoride . The presence of the electron-withdrawing nitro group on the pyridine ring is anticipated to render this reagent a potent and selective tool for covalent modification.

Synthesis of 5-Nitropyridine-3-sulfonyl Fluoride: A Practical Approach

While a variety of methods exist for the synthesis of arylsulfonyl fluorides, a common and adaptable route for heteroaromatic sulfonyl fluorides, such as 5-Nitropyridine-3-sulfonyl fluoride, often starts from the corresponding amine. The general strategy involves a diazotization reaction followed by a sulfur dioxide insertion and subsequent fluorination.

A plausible and field-tested synthetic route, adapted from established methodologies for preparing arylsulfonyl fluorides, is outlined below. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Experimental Protocol: Synthesis of 5-Nitropyridine-3-sulfonyl Fluoride

Materials:

  • 3-Amino-5-nitropyridine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sulfur dioxide (SO₂) gas or a saturated solution of SO₂ in acetic acid

  • Copper(I) chloride (CuCl)

  • Potassium fluoride (KF) or other suitable fluoride source

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-5-nitropyridine in a suitable volume of concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change and can be monitored by starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Sulfonylation (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution. Vigorous stirring is essential to ensure proper mixing. Nitrogen gas will be evolved.

    • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen ceases. This step forms the intermediate 5-nitropyridine-3-sulfonyl chloride.

  • Fluorination:

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the 5-nitropyridine-3-sulfonyl chloride into an organic solvent such as dichloromethane.

    • To the organic extract, add a suitable fluorinating agent, such as an aqueous solution of potassium fluoride. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction.

    • Stir the biphasic mixture vigorously at room temperature or with gentle heating for several hours. The progress of the fluoride exchange can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude 5-Nitropyridine-3-sulfonyl fluoride by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

The Mechanism of SuFEx: Unraveling the Reactivity of 5-Nitropyridine-3-sulfonyl Fluoride

The SuFEx reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. The reactivity of the sulfonyl fluoride is highly dependent on the electronic nature of the aromatic or heteroaromatic ring to which it is attached.

The 5-Nitropyridine-3-sulfonyl fluoride scaffold is designed for enhanced reactivity. The pyridine ring is inherently electron-deficient, and the strongly electron-withdrawing nitro group at the 5-position further depletes electron density from the ring. This inductive and mesomeric withdrawal of electrons significantly increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it more susceptible to nucleophilic attack.

The general mechanism for the reaction of 5-Nitropyridine-3-sulfonyl fluoride with a generic nucleophile (Nu-H), such as the side chain of an amino acid, is depicted below:

Caption: Workflow for Targeted Covalent Inhibitor Development.

Field-Proven Insights: When designing a TCI, the non-covalent affinity of the scaffold for the target protein is paramount. The sulfonyl fluoride "warhead" should be positioned to react with a nearby nucleophilic residue only after the ligand has bound to the active or allosteric site. This "tethering" approach enhances selectivity and minimizes off-target reactions. The enhanced reactivity of 5-Nitropyridine-3-sulfonyl fluoride may allow for the targeting of less nucleophilic residues or for achieving high levels of target engagement at lower concentrations.

Chemical Probes for Proteome Profiling

5-Nitropyridine-3-sulfonyl fluoride can be incorporated into chemical probes to identify new drug targets and to map protein-ligand interactions on a proteome-wide scale. These probes typically contain a reporter tag, such as an alkyne or azide for subsequent "click" chemistry-based detection, in addition to the reactive sulfonyl fluoride group.

Reactivity with Nucleophilic Amino Acids: A Comparative Overview

The reactivity of sulfonyl fluorides with different amino acid residues is influenced by both the intrinsic nucleophilicity of the residue and the local protein microenvironment. [4][6]While cysteine is the most nucleophilic amino acid, the abundance and accessibility of other residues like lysine, tyrosine, and serine make them attractive targets for covalent modification.

Amino Acid ResidueNucleophilic GrouppKa (approx.)Reactivity with Sulfonyl Fluorides
Tyrosine Phenolic hydroxyl~10High, especially when deprotonated
Lysine ε-Amino~10.5Moderate, dependent on pKa and accessibility
Serine Aliphatic hydroxyl~13Lower, but can be enhanced in active sites
Threonine Secondary hydroxyl~13Lower than serine due to steric hindrance
Histidine Imidazole~6Can be reactive, depending on tautomeric state

Table 1: Reactivity of Nucleophilic Amino Acid Residues with Sulfonyl Fluorides.

The enhanced electrophilicity of 5-Nitropyridine-3-sulfonyl fluoride is expected to lead to faster reaction rates with these residues compared to less activated sulfonyl fluorides. This can be particularly advantageous for targeting residues with lower intrinsic nucleophilicity or for applications where rapid labeling is required.

Future Perspectives and Conclusion

5-Nitropyridine-3-sulfonyl fluoride represents a significant advancement in the field of SuFEx chemistry. Its heightened reactivity, conferred by the nitro-pyridine scaffold, opens up new possibilities for the design of potent and selective covalent probes and inhibitors. Future research will likely focus on a deeper characterization of its reactivity profile with a wider range of biological nucleophiles and its application in more complex biological systems. The continued development of such "privileged" electrophiles will undoubtedly accelerate the discovery of novel therapeutics and provide powerful tools for dissecting complex biological processes.

This technical guide has provided a foundational understanding of the synthesis, mechanism, and application of 5-Nitropyridine-3-sulfonyl fluoride. As a Senior Application Scientist, I encourage the research community to explore the potential of this exciting reagent in their own drug discovery and chemical biology endeavors. The principles and protocols outlined herein should serve as a valuable starting point for unlocking the full potential of this powerful SuFEx warhead.

References

  • Narayanana, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2667. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 14(34), 9034-9048. [Link]

  • Holmes, A. (2022). Peptide modification by combining C-H functionalization and sulfur(vi)-fluoride exchange; developing new peptide cyclization methods. Nottingham Trent University. [Link]

  • Parker, C. G., & Simon, G. M. (2021). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
  • Qin, H., et al. (2021). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry, 19(27), 6021-6024. [Link]

  • Vinogradova, E. V., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship, University of California. [Link]

  • A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. ResearchGate. [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. ChemRxiv. [Link]

  • Fast, safe, simple: SuFEx click chemistry goes with the flow. ScienceLink. [Link]

  • Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. eScholarship, University of California. [Link]

  • Biochemical and biophysical characterization of Lys/Tyr targeting... ResearchGate. [Link]

  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]

  • Targeted covalent inhibitors. Wikipedia. [Link]

  • Preparation method of 5-nitro-2-aminopyridine.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

  • Synthesis of 3-nitropyridine (III). ResearchGate. [Link]

  • 2,3-diaminopyridine. Organic Syntheses. [Link]

Sources

Foundational

The Rise of Nitro-Substituted Sulfonyl Fluorides: A Technical Guide for Chemical Biology and Drug Discovery

Introduction: Beyond Cysteine Targeting with Sulfonyl Fluorides and SuFEx Chemistry For decades, the landscape of covalent drug discovery has been dominated by electrophiles targeting the nucleophilic cysteine residue. H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Cysteine Targeting with Sulfonyl Fluorides and SuFEx Chemistry

For decades, the landscape of covalent drug discovery has been dominated by electrophiles targeting the nucleophilic cysteine residue. However, the relatively low abundance of cysteine in protein binding sites has spurred the development of novel "warheads" capable of engaging other nucleophilic amino acids. Among these, sulfonyl fluorides have emerged as a privileged class of electrophiles, demonstrating a unique balance of stability in aqueous environments and reactivity towards a range of amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine.[1][2][3]

The utility of sulfonyl fluorides is underpinned by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless.[4] SuFEx reactions are characterized by their high efficiency, biocompatibility, and resistance to oxidation and reduction, making them ideal for applications in chemical biology and drug discovery.[4] This guide provides an in-depth technical overview of a specific and promising subclass: nitro-substituted aromatic sulfonyl fluorides, with a particular focus on their synthesis, reactivity, and application as chemical probes and potential therapeutic agents. We will delve into the mechanistic underpinnings of their reactivity and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

The Nitro-Substituted Aryl Sulfonyl Fluoride Moiety: Synthesis and Enhanced Reactivity

The introduction of a nitro group onto the aromatic ring of a sulfonyl fluoride can significantly modulate its electrophilicity and, consequently, its reactivity profile. The electron-withdrawing nature of the nitro group enhances the electrophilic character of the sulfur atom, making it more susceptible to nucleophilic attack.

General Synthetic Routes

Postulated Synthesis of a Nitropyridine Sulfonyl Fluoride:

A plausible synthetic route to a nitropyridine sulfonyl fluoride, such as the 5-nitro-3-pyridyl isomer, would likely start from the corresponding nitropyridine thiol.

Experimental Protocol: Two-Step, One-Pot Synthesis of an Illustrative Nitropyridine Sulfonyl Fluoride

Materials:

  • 3-Mercapto-5-nitropyridine

  • Sodium hypochlorite (aqueous solution)

  • Potassium bifluoride (KHF2)

  • Acetonitrile

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Oxidative Chlorination:

    • Dissolve 3-mercapto-5-nitropyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a stir bar.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of sodium hypochlorite (excess) to the stirring solution. The reaction is exothermic and should be monitored carefully.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and formation of the intermediate sulfonyl chloride.

  • Fluoride Exchange:

    • To the same reaction mixture, add a solution of potassium bifluoride (KHF2, excess) in water.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the conversion of the sulfonyl chloride to the sulfonyl fluoride by TLC/LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to yield the desired 5-nitropyridine-3-sulfonyl fluoride.

Reactivity Profile and Mechanism of Action

Nitro-substituted aryl sulfonyl fluorides act as covalent modifiers through a nucleophilic substitution reaction at the sulfur atom. The presence of the nitro group enhances the rate of this reaction by inductively withdrawing electron density from the sulfonyl group.

The general mechanism involves the attack of a nucleophilic amino acid side chain (e.g., the hydroxyl group of tyrosine, the epsilon-amino group of lysine, or the imidazole nitrogen of histidine) on the electrophilic sulfur atom of the sulfonyl fluoride. This proceeds through a transition state where the sulfur-fluorine bond is broken, and a new sulfur-nucleophile bond is formed, releasing a fluoride ion.

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12];

} caption [label="General Mechanism of Covalent Modification", fontname="Arial", fontsize=10];

The reactivity of sulfonyl fluorides with different amino acids generally follows the order of their nucleophilicity at physiological pH: Cys > Tyr > Lys > His.[6] However, it's crucial to note that the reaction with cysteine often leads to an unstable thiosulfonate ester that subsequently decomposes.[6] The stable adducts formed with tyrosine and lysine are of greater interest for developing lasting covalent probes and inhibitors.[6]

Application in Chemical Biology: A Case Study of Nitro-Substituted Sulfonyl Fluorides as Antibacterial Agents

A compelling application of nitro-substituted sulfonyl fluorides is in the development of new antibiotics, particularly against Gram-negative bacteria.[7][8] Research has demonstrated that aromatic sulfonyl fluorides with an ortho-nitro group exhibit significant antibacterial activity against drug-resistant pathogens.[7][8]

A library screening of sulfonyl fluorides against E. coli identified 2-nitrobenzenesulfonyl fluoride as a promising lead compound.[7] Further optimization led to the development of analogs with potent antibacterial activity.[7]

CompoundOrganismMIC (µg/mL)
2-nitrobenzenesulfonyl fluorideE. coli>44
Optimized analogE. coli0.66
Optimized analogMultidrug-resistant Acinetobacter baumannii0.66
Optimized analogPseudomonas aeruginosa2.64
Data sourced from Sadlowski et al.[7]

The proposed mechanism of action for these ortho-nitro sulfonyl fluorides involves intracellular reduction of the nitro group by bacterial nitroreductases.[9] This bioactivation generates a highly reactive intermediate that can then covalently modify essential bacterial proteins, leading to cell death.[9] This targeted activation within bacterial cells provides a potential mechanism for selective toxicity.

dot digraph "Antibacterial_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

} caption [label="Proposed Bioactivation Pathway", fontname="Arial", fontsize=10];

Experimental Protocols for Assessing Covalent Engagement and Biological Activity

The following protocols provide a framework for characterizing the interaction of a nitro-substituted sulfonyl fluoride probe with a target protein and for assessing its biological activity in a cellular context.

Protocol 1: In-solution Digestion for Mass Spectrometry-based Target Identification

This protocol is designed to identify the specific amino acid residue(s) on a target protein that are covalently modified by the sulfonyl fluoride probe.

Materials:

  • Purified target protein

  • Nitro-substituted sulfonyl fluoride probe

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Labeling Reaction:

    • Incubate the purified target protein with a molar excess (e.g., 10-fold) of the nitro-substituted sulfonyl fluoride probe in ammonium bicarbonate buffer for a defined period (e.g., 2 hours) at room temperature.

    • Include a control sample with the protein and DMSO (or the vehicle for the probe).

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37 °C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.

    • Analyze the samples on a high-resolution mass spectrometer.

    • Search the resulting data against the sequence of the target protein, including a variable modification corresponding to the mass of the sulfonyl fluoride probe minus the mass of fluorine on tyrosine, lysine, and histidine residues.

Protocol 2: Cell Viability Assay for IC50 Determination

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Bacterial or mammalian cell line of interest

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Nitro-substituted sulfonyl fluoride compound

  • Resazurin-based cell viability reagent (e.g., alamarBlue™) or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the nitro-substituted sulfonyl fluoride compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Add the resazurin-based reagent or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

    • Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Conclusion and Future Perspectives

Nitro-substituted sulfonyl fluorides represent a versatile and powerful class of electrophiles for chemical biology and drug discovery. Their enhanced reactivity and potential for targeted bioactivation open up new avenues for the development of covalent probes and therapeutics. The ability to move beyond cysteine and target other nucleophilic amino acids significantly expands the "ligandable" proteome.

Future work in this area will likely focus on:

  • Expanding the diversity of the nitro-aromatic scaffold: Exploring different isomers and incorporating other substituents to fine-tune reactivity and selectivity.

  • Proteome-wide profiling: Utilizing these probes in chemoproteomic workflows to identify novel targets and off-targets.

  • Development of targeted therapeutics: Designing nitro-substituted sulfonyl fluoride warheads into ligands for specific protein targets implicated in disease.

The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this exciting class of compounds and to contribute to the advancement of covalent drug discovery.

References

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate. [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. [Link]

  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Royal Society of Chemistry. [Link]

  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. PubMed. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]

  • Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Pure. [Link]

  • Light-Activated Reactivity of Nitrones with Amino Acids and Proteins. PMC. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Researchers develop new chemical method to enhance drug discovery. ScienceDaily. [Link]

  • Proteomics Center Useful Protocols. Boston Children's Research. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

  • Qualitative and Quantitative Assessment of Drug-Drug Interaction Potential in Man, Based on Ki, IC50 and Inhibitor Concentration. PubMed. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • BindingDB. BindingDB. [Link]

  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. ResearchGate. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Royal Society of Chemistry. [Link]

  • Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. [Link]

  • A previously reported sulfonyl fluoride probe for covalent lysine... ResearchGate. [Link]

  • Protocols & Guidelines. Princeton University. [Link]

  • Protocol for generating high-fidelity proteomic profiles using DROPPS. Elsevier. [Link]

  • The effect of compound 5 at IC50 and 2 x IC50 concentrations on the... ResearchGate. [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. [Link]

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

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Exploratory

5-Nitropyridine-3-sulfonyl Fluoride: Technical Monograph &amp; Application Guide

Topic: 5-Nitropyridine-3-sulfonyl fluoride CAS number and physiochemical data Content Type: In-depth Technical Guide Executive Summary 5-Nitropyridine-3-sulfonyl fluoride (CAS: 1935277-19-2 ) is a specialized heteroaroma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Nitropyridine-3-sulfonyl fluoride CAS number and physiochemical data Content Type: In-depth Technical Guide

Executive Summary

5-Nitropyridine-3-sulfonyl fluoride (CAS: 1935277-19-2 ) is a specialized heteroaromatic electrophile gaining traction in chemical biology and medicinal chemistry.[1][2] Belonging to the class of sulfonyl fluorides, it serves as a "SuFEx" (Sulfur-Fluoride Exchange) hub, offering a unique balance of stability and reactivity not found in its sulfonyl chloride counterparts.[3]

This guide provides a comprehensive technical profile of the compound, detailing its physiochemical properties, synthetic pathways, and applications in covalent protein modification. It is designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physiochemical Profile[4][5]

The distinct reactivity of 5-nitropyridine-3-sulfonyl fluoride arises from the electron-withdrawing nature of the pyridine ring combined with the nitro group at the 5-position. This activates the sulfonyl fluoride moiety toward nucleophilic attack by specific amino acid residues (e.g., Tyrosine, Lysine) under physiological conditions, while remaining stable to hydrolysis in aqueous buffers.

Table 1: Physiochemical Specifications
PropertyDataNote
CAS Number 1935277-19-2 Verified Identifier
IUPAC Name 5-Nitropyridine-3-sulfonyl fluoride
Molecular Formula C₅H₃FN₂O₄S
Molecular Weight 206.15 g/mol
Physical State Crystalline SolidTypically off-white to pale yellow
Solubility DMSO, Acetonitrile, DCM, DMFHydrolytically stable in neutral buffer
LogP (Predicted) ~0.8 - 1.2Lipophilic enough for cell permeability
Precursor CAS 605653-17-65-Nitropyridine-3-sulfonyl chloride
Reactivity Class SuFEx ElectrophileLatent electrophile; requires activation

Synthetic Methodologies

The synthesis of 5-nitropyridine-3-sulfonyl fluoride typically proceeds via the corresponding sulfonyl chloride or directly from the thiol. The sulfonyl chloride route is preferred for scale and purity control.

Validated Synthetic Protocol (Chloride-Fluoride Exchange)

Principle: The substitution of chloride with fluoride is thermodynamically driven by the high bond energy of S-F (approx. 130 kcal/mol) compared to S-Cl.

Protocol:

  • Starting Material: Dissolve 5-nitropyridine-3-sulfonyl chloride (1.0 eq) in Acetonitrile (MeCN).

  • Fluorination: Add Potassium Bifluoride (KHF₂) (2.0 eq) or spray-dried Potassium Fluoride (KF).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS (conversion of chloride to fluoride).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) if necessary, though quantitative conversion often allows for direct use.

Mechanistic Pathway Diagram

Synthesis Thiol 5-Nitro-3-pyridinethiol Oxidation Oxidative Chlorination (Cl2/H2O or NaOCl) Thiol->Oxidation Oxidation SulfonylCl 5-Nitropyridine-3-sulfonyl Chloride (CAS: 605653-17-6) Oxidation->SulfonylCl Intermediate Exchange F/Cl Exchange (KHF2 or KF, MeCN) SulfonylCl->Exchange Nucleophilic Sub. Product 5-Nitropyridine-3-sulfonyl Fluoride (CAS: 1935277-19-2) Exchange->Product SuFEx Hub

Figure 1: Synthetic workflow from thiol precursor to the final sulfonyl fluoride SuFEx hub.

Applications in Chemical Biology & Drug Discovery[6]

The 5-nitropyridine-3-sulfonyl fluoride scaffold is not merely a reagent; it is a pharmacophore capable of covalent interaction with target proteins.

SuFEx Click Chemistry

Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles and hydrolyze rapidly, sulfonyl fluorides are "context-dependent" electrophiles. They are stable in plasma and cellular environments but react swiftly when the fluoride is activated by a specific protein environment (e.g., the oxyanion hole of a serine protease) or by proximity.

  • Mechanism: The pyridine nitrogen and the nitro group pull electron density from the sulfur center, making it highly electrophilic only upon correct orientation or activation.

  • Target Residues: Tyrosine (phenol), Lysine (amine), Serine (hydroxyl), and Histidine (imidazole).

Covalent Probe Design Workflow

Researchers use this compound to map "ligandable" hotspots on proteins.

  • Probe Synthesis: Attach the 5-nitropyridine-3-sulfonyl fluoride moiety to a ligand or fragment library.

  • Incubation: Treat the proteome or purified protein with the probe.

  • Crosslinking: The sulfonyl fluoride reacts with a proximal nucleophile, ejecting fluoride (F⁻).

  • Analysis: Tryptic digestion followed by LC-MS/MS identifies the modified residue (mass shift of +206.15 Da minus F, i.e., +187.15 Da approx).

Biological Activation Pathway

SuFEx_Mechanism Probe 5-Nitropyridine-3-SO2F Probe Complex Encounter Complex (Non-covalent binding) Probe->Complex Binding Protein Target Protein (Nucleophile: Tyr/Lys/Ser) Protein->Complex TS Transition State (Fluoride activation) Complex->TS Proximity Effect Covalent Sulfonylated Protein (Irreversible Inhibition) TS->Covalent SuFEx Reaction Fluoride F- (Leaving Group) TS->Fluoride Ejection

Figure 2: Mechanism of covalent protein modification via Sulfur-Fluoride Exchange (SuFEx).

Handling, Stability, and Safety

While sulfonyl fluorides are more stable than chlorides, the 5-nitropyridine derivative requires specific handling due to its potent electrophilicity.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long durations.

  • Solubility: Prepare stock solutions in anhydrous DMSO or DMF. Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent slow solvolysis.

  • Safety:

    • H-Statements: H314 (Causes severe skin burns), H317 (May cause allergic skin reaction).

    • PPE: Wear nitrile gloves, lab coat, and eye protection. Work in a fume hood.

    • Deactivation: Quench excess reagent with a solution of amine (e.g., benzylamine) or basic hydrolysis (NaOH/MeOH) before disposal.

References

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.

  • BLD Pharm. (2024). "Product Datasheet: 5-Nitropyridine-3-sulfonyl fluoride (CAS 1935277-19-2)."

  • Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society.

  • Noël, T., et al. (2019). "Electrochemical Synthesis of Sulfonyl Fluorides." Angewandte Chemie.

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Foundational

The Ascendancy of Heteroaromatic Sulfonyl Fluorides: A Technical Guide to Their Reactivity Profile

Abstract Heteroaromatic sulfonyl fluorides have emerged from relative obscurity to become a privileged class of reagents and structural motifs in modern chemical science. Their unique balance of stability and tunable rea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heteroaromatic sulfonyl fluorides have emerged from relative obscurity to become a privileged class of reagents and structural motifs in modern chemical science. Their unique balance of stability and tunable reactivity has propelled their application across diverse fields, from drug discovery and chemical biology to materials science. This in-depth technical guide provides a comprehensive exploration of the reactivity profile of heteroaromatic sulfonyl fluorides, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to illuminate the synthesis, stability, and diverse reaction landscape of these versatile compounds.

Introduction: The Privileged Reactivity of the S-F Bond in Heteroaromatics

The sulfonyl fluoride moiety (-SO₂F) attached to a heteroaromatic core possesses a fascinating duality. While the sulfur(VI) center is highly electrophilic, the strong, covalent sulfur-fluorine bond imparts considerable stability, particularly in aqueous environments.[1][2][3][4] This contrasts sharply with their more traditional sulfonyl chloride counterparts, which are often prone to rapid hydrolysis and decomposition, especially when attached to certain heterocyclic systems.[5][6][7]

The reactivity of a heteroaromatic sulfonyl fluoride is intricately modulated by the electronic nature of the heterocyclic ring. Electron-withdrawing heterocycles enhance the electrophilicity of the sulfur atom, priming it for nucleophilic attack. Conversely, electron-donating systems can temper this reactivity. This tunable electrophilicity, coupled with their stability, makes them ideal candidates for a wide range of chemical transformations, most notably the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[8][9][10]

dot graph "Reactivity_vs_Stability" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

"Heteroaromatic Sulfonyl Fluoride" [pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "High Stability" [pos="-2,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tunable Reactivity" [pos="2,0!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Hydrolytic Resistance" [pos="-3,-1.5!", fillcolor="#F1F3F4"]; "Broad Functional Group Tolerance" [pos="-1,-1.5!", fillcolor="#F1F3F4"]; "SuFEx Click Chemistry" [pos="1,-1.5!", fillcolor="#F1F3F4"]; "Covalent Probe Development" [pos="3,-1.5!", fillcolor="#F1F3F4"];

"Heteroaromatic Sulfonyl Fluoride" -> "High Stability"; "Heteroaromatic Sulfonyl Fluoride" -> "Tunable Reactivity"; "High Stability" -> "Hydrolytic Resistance"; "High Stability" -> "Broad Functional Group Tolerance"; "Tunable Reactivity" -> "SuFEx Click Chemistry"; "Tunable Reactivity" -> "Covalent Probe Development"; } caption: "Balance of Stability and Reactivity"

Synthetic Strategies for Accessing Heteroaromatic Sulfonyl Fluorides

The growing interest in heteroaromatic sulfonyl fluorides has spurred the development of numerous synthetic methodologies. The choice of synthetic route often depends on the availability of starting materials and the nature of the heterocyclic core.

From Heteroaryl Thiols and Disulfides

A robust and widely applicable method involves the oxidation of heteroaryl thiols or disulfides. A common protocol involves a one-pot, two-step procedure where the thiol is first oxidized to the corresponding sulfonyl chloride, which is then subjected to a halide exchange reaction.

Workflow: Thiol to Sulfonyl Fluoride dot digraph "Thiol_to_Sulfonyl_Fluoride" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial"];

Thiol [label="Heteroaryl Thiol"]; Oxidation [label="Oxidation\n(e.g., NaOCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SulfonylChloride [label="In situ Sulfonyl Chloride"]; HalideExchange [label="Halide Exchange\n(e.g., KF, KHF₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfonylFluoride [label="Heteroaryl Sulfonyl Fluoride"];

Thiol -> Oxidation -> SulfonylChloride -> HalideExchange -> SulfonylFluoride; } caption: "Synthesis from Heteroaryl Thiols"

A key advantage of this method is that the often-unstable sulfonyl chloride intermediate is generated and consumed in situ.[6] Potassium bifluoride (KHF₂) is a frequently used fluorine source, offering a milder alternative to potassium fluoride.[9]

Experimental Protocol: Synthesis of Pyrimidine-2-sulfonyl Fluoride from Pyrimidine-2-thiol

  • To a stirred solution of pyrimidine-2-thiol (1.0 mmol) in a suitable solvent (e.g., acetonitrile/water), cool the reaction mixture to 0 °C.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~3.3 equiv) while maintaining the temperature below 5 °C.

  • Stir the reaction for 30 minutes at 0 °C to ensure complete formation of the sulfonyl chloride.

  • Add potassium bifluoride (KHF₂, ~2.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired pyrimidine-2-sulfonyl fluoride.

From Sulfonamides and Sulfonic Acids

More recent advancements have enabled the synthesis of sulfonyl fluorides from readily available sulfonamides and sulfonic acids. For instance, sulfonamides can be activated with a pyrylium salt, followed by an in-situ chloride-fluoride exchange.[11] Similarly, sulfonic acids can be converted to sulfonyl fluorides in a one-pot procedure using cyanuric chloride and a fluoride source.[11]

From Grignard Reagents and Other Organometallics

Direct fluorosulfonylation can be achieved by reacting heteroaryl Grignard reagents with sulfuryl fluoride (SO₂F₂).[9][11] This method provides a direct entry to sulfonyl fluorides from organometallic precursors.

The Reactivity Landscape of Heteroaromatic Sulfonyl Fluorides

The reactivity of heteroaromatic sulfonyl fluorides is dominated by the electrophilicity of the sulfur atom, making them excellent partners for a variety of nucleophiles.

Reactions with N-Nucleophiles: The Gateway to Sulfonamides

The reaction of heteroaromatic sulfonyl fluorides with primary and secondary amines is a cornerstone of their application, providing facile access to a diverse array of heteroaromatic sulfonamides, a common motif in medicinal chemistry.[12] This transformation is a key component of the SuFEx click chemistry paradigm.

The reaction typically proceeds under mild conditions, often requiring a base to deprotonate the amine and facilitate the nucleophilic attack on the sulfur center.

Mechanism: Sulfonamide Formation dot digraph "Sulfonamide_Formation" { rankdir=LR; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

HetSO2F [label="Het-SO₂F"]; R2NH [label="R₂NH"]; Base [label="Base"]; Intermediate [label="[Het-SO₂(F)(NHR₂)]⁻"]; HetSO2NR2 [label="Het-SO₂NR₂"]; HF [label="HF"];

HetSO2F -> Intermediate [label="+ R₂NH"]; Intermediate -> HetSO2NR2 [label="- F⁻"]; Base -> R2NH [style=invis]; } caption: "Reaction with Amines"

Table 1: Representative Conditions for Sulfonamide Formation

Heteroaromatic CoreAmineBaseSolventTemperatureYield (%)
Pyridine-3-sulfonyl fluorideBenzylamineEt₃NCH₂Cl₂Room Temp>90
Thiophene-2-sulfonyl fluorideMorpholineK₂CO₃Acetonitrile50 °C85-95
Pyrazole-4-sulfonyl fluorideAnilineDBUTHFRoom Temp>90

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Reactions with O-Nucleophiles: Synthesis of Sulfonates and Sulfates

Heteroaromatic sulfonyl fluorides readily react with alcohols and phenols to form the corresponding sulfonate esters. This reaction is particularly significant in the context of SuFEx chemistry, enabling the formation of polysulfates and other polymeric materials.[10][13] The reaction with phenols is often facilitated by a base to generate the more nucleophilic phenoxide ion.

This reactivity is also harnessed in chemical biology for the selective modification of tyrosine residues in peptides and proteins.[14]

Palladium-Catalyzed Cross-Coupling Reactions

While less common than their reactions with heteroatom nucleophiles, heteroaromatic sulfonyl fluorides can participate in palladium-catalyzed cross-coupling reactions. For instance, they can undergo Heck-type reactions with alkenes.[15][16] This opens up avenues for C-C bond formation, expanding their synthetic utility beyond traditional SuFEx-type transformations.

Photoredox Catalysis

The field of photoredox catalysis has also embraced sulfonyl fluorides, enabling novel transformations. For example, visible-light-mediated processes can be used for the fluorosulfonyldifluoromethylation of heteroaromatics.[17][18] These methods provide access to complex fluorinated molecules under mild conditions.[19][20]

Stability and Handling Considerations

A key advantage of heteroaromatic sulfonyl fluorides is their enhanced stability compared to their chloride analogs.[4][5][7] While many heteroaromatic sulfonyl chlorides are prone to decomposition via SO₂ extrusion or hydrolysis, the corresponding fluorides are often bench-stable solids that can be purified by chromatography and stored for extended periods.[6][21][22]

However, the stability is not universal and depends on the nature of the heterocyclic ring.[7] For example, certain electron-rich or strained heteroaromatic systems may still exhibit limited stability. It is always prudent to store sulfonyl fluorides in a cool, dry environment and to handle them in a well-ventilated fume hood, as with all electrophilic reagents.

Table 2: Comparative Stability of Heteroaromatic Sulfonyl Halides

Heterocyclic SystemSulfonyl Chloride StabilitySulfonyl Fluoride StabilityPrimary Decomposition Pathway (Chloride)
Pyridine-2-ylUnstableStableSO₂ extrusion
Pyridine-3-ylModerately StableStableHydrolysis
Pyridine-4-ylUnstableStableSO₂ extrusion
Thiophene-2-ylStableStableHydrolysis (slow)
Furan-2-ylUnstableModerately StableComplex decomposition

Source: Adapted from stability studies.[5][7]

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of heteroaromatic sulfonyl fluorides has made them invaluable tools in drug discovery and chemical biology.[1][2][23][24]

  • Covalent Inhibitors: They serve as "warheads" for the design of targeted covalent inhibitors. The sulfonyl fluoride moiety can react with nucleophilic amino acid residues (e.g., serine, threonine, lysine, tyrosine, histidine) in the active site of an enzyme, leading to irreversible inhibition.[1][2][24][25]

  • Activity-Based Protein Profiling (ABPP): As chemical probes, they are used to identify and characterize new drug targets.

  • Click Chemistry for Bioconjugation: The SuFEx reaction provides a reliable method for conjugating molecules to biomolecules under physiological conditions.[14]

Conclusion and Future Outlook

Heteroaromatic sulfonyl fluorides have transitioned from being a synthetic curiosity to a mainstay in modern chemical synthesis and biomedical research. Their inherent stability, coupled with a rich and tunable reactivity, provides a powerful platform for the construction of complex molecules and the interrogation of biological systems. The continued development of novel synthetic methods and a deeper understanding of their reactivity in complex environments will undoubtedly lead to even broader applications in the years to come. The era of the sulfonyl fluoride is well and truly upon us, and its impact on science and technology is set to grow.

References

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health (NIH). [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Robust Synthesis of (Hetero)Aryl and Aliphatic Sulfonyl Fluorides. Synfacts. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. National Institutes of Health (NIH). [Link]

  • Photoredox-Catalysis Fluorosulfonyldifluoromethylation of Unactivated Alkenes and (Hetero)arenes with ICF2SO2F. ResearchGate. [Link]

  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Utrecht University. [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Elsevier. [Link]

  • A photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor. Nature. [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. Nature. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv. [Link]

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]

  • (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. National Institutes of Health (NIH). [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health (NIH). [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. ResearchGate. [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate. [Link]

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  • Installation of -SO2F groups onto primary amides. National Institutes of Health (NIH). [Link]

  • Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. ResearchGate. [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. National Institutes of Health (NIH). [Link]

  • New click chemistry reaction: sulfur fluoride exchange. AccessScience. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. National Institutes of Health (NIH). [Link]

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. ACS Publications. [Link]

  • Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Publications. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. RSC Publishing. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. National Institutes of Health (NIH). [Link]

  • Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. National Institutes of Health (NIH). [Link]

Sources

Protocols & Analytical Methods

Method

5-Nitropyridine-3-sulfonyl fluoride application in activity-based protein profiling (ABPP)

Application Note & Protocol 5-Nitropyridine-3-sulfonyl Fluoride: A Chemoselective Probe for Activity-Based Protein Profiling Beyond Cysteine Introduction: Expanding the Reach of Covalent Probes Activity-based protein pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

5-Nitropyridine-3-sulfonyl Fluoride: A Chemoselective Probe for Activity-Based Protein Profiling Beyond Cysteine

Introduction: Expanding the Reach of Covalent Probes

Activity-based protein profiling (ABPP) has become an indispensable tool in chemical biology and drug discovery for identifying and characterizing the functional state of enzymes in complex biological systems.[1][2][3] A cornerstone of ABPP is the use of covalent probes that target hyper-reactive amino acid residues.[2][4] While the field has been historically dominated by probes targeting cysteine, a significant portion of the proteome lacks accessible cysteines in functionally relevant binding sites.[5][6] This has spurred the development of novel electrophilic "warheads" capable of targeting other nucleophilic residues.

Sulfonyl fluorides (SFs) have emerged as a privileged class of reactive groups for "beyond-cysteine" covalent modification.[5][7][8][9][10] Their remarkable balance of stability in aqueous environments and context-dependent reactivity allows them to covalently label a broad range of amino acids, including serine, threonine, lysine, tyrosine, and histidine.[6][9][10][11] This reactivity is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly efficient and bioorthogonal click reaction.[12][13][14]

This application note details the use of 5-Nitropyridine-3-sulfonyl fluoride , a novel probe for ABPP. The electron-withdrawing properties of the nitropyridine ring are hypothesized to enhance the electrophilicity of the sulfonyl fluoride moiety, potentially tuning its reactivity profile for specific applications. We provide a detailed overview of its mechanism, protocols for its application in cellular target identification, and guidelines for its use in competitive profiling experiments.

Mechanism of Action: Proximity-Driven Covalent Modification

The utility of sulfonyl fluorides in ABPP stems from their "proximity-driven" reactivity.[15] In bulk solution, the S-F bond is remarkably stable.[5][14] However, when a sulfonyl fluoride-containing probe binds non-covalently to a protein's active or allosteric site, the electrophilic sulfur atom is brought into close proximity with nucleophilic amino acid side chains. This induced proximity, often facilitated by hydrogen bonding and other interactions within the protein microenvironment, catalyzes the SuFEx reaction, leading to the formation of a stable covalent sulfonyl or sulfonamide bond and the displacement of a fluoride ion.[13][15] The specific residue targeted is context-dependent, relying on both its intrinsic nucleophilicity and its precise positioning within the binding pocket.[11][16]

The reaction of 5-Nitropyridine-3-sulfonyl fluoride with a generic nucleophilic residue (Nu) on a target protein is depicted below.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification (SuFEx) Probe 5-Nitropyridine-3-sulfonyl Fluoride Complex Non-covalent Probe-Protein Complex Probe->Complex Ki Protein Target Protein (with Nucleophilic Residue Nu-H) Protein->Complex Covalent_Adduct Covalently Modified Protein Complex->Covalent_Adduct kinact Fluoride F⁻

Figure 1: Two-step mechanism of covalent protein modification.

Core Applications & Experimental Design

5-Nitropyridine-3-sulfonyl fluoride can be synthesized with a reporter tag for direct detection or, more powerfully, with a bioorthogonal handle (e.g., an alkyne or azide) for a two-step labeling procedure.[17][18] The latter approach is generally preferred as it minimizes potential steric hindrance from a bulky reporter group during initial protein engagement. This note focuses on an alkyne-functionalized version of the probe for downstream conjugation via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry.

Key Experimental Workflow: Cellular ABPP

The primary application is to identify the cellular targets of the probe in a native biological system. This workflow involves treating live cells with the alkyne-probe, lysing the cells, conjugating a reporter tag (e.g., biotin-azide) via click chemistry, enriching the labeled proteins, and identifying them by mass spectrometry.

ABPP_Workflow Cellular ABPP Workflow with 5-Nitropyridine-3-sulfonyl Fluoride-Alkyne cluster_cell Live Cell Incubation cluster_lysate Proteome Processing cluster_enrich Target Enrichment & Analysis A 1. Treat live cells with 5-Nitropyridine-3-sulfonyl Fluoride-Alkyne Probe B 2. Harvest cells and prepare proteome lysate A->B Covalent Labeling C 3. Click Chemistry: Add Biotin-Azide Tag (and CuAAC reagents) B->C D 4. Biotinylated Proteome C->D Bioorthogonal Ligation E 5. Enrich biotinylated proteins using Streptavidin beads D->E Affinity Capture F 6. On-bead tryptic digest E->F G 7. LC-MS/MS Analysis and Protein ID F->G Peptide Identification

Figure 2: General workflow for target identification using a clickable probe.

Protocols

Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each biological system.

Protocol 1: Cellular Target Profiling

This protocol outlines the identification of protein targets of 5-Nitropyridine-3-sulfonyl Fluoride-Alkyne in cultured mammalian cells.

Materials:

  • 5-Nitropyridine-3-sulfonyl Fluoride-Alkyne Probe (stock solution in DMSO)

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Click Chemistry Reagents:

    • Biotin-Azide (e.g., Biotin-PEG4-Azide)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with 0.1% SDS)

  • Mass Spectrometry-grade Trypsin

  • Digestion Buffer (e.g., 50 mM ammonium bicarbonate)

  • LC-MS/MS equipment and software for data analysis

Procedure:

  • Cell Culture and Probe Treatment: a. Plate cells to achieve ~80-90% confluency on the day of the experiment. b. Dilute the 5-Nitropyridine-3-sulfonyl Fluoride-Alkyne probe in pre-warmed culture medium to the desired final concentration (e.g., start with a range of 1-50 µM). c. Treat cells with the probe-containing medium for a specified time (e.g., 1-4 hours) at 37°C. Include a vehicle-only (DMSO) control.

  • Cell Harvest and Lysis: a. Aspirate medium and wash cells twice with cold PBS. b. Harvest cells by scraping into cold PBS and pellet by centrifugation. c. Lyse the cell pellet in cold Lysis Buffer. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (proteome). e. Determine protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry Reaction: a. To 1 mg of proteome, add the following pre-mixed click chemistry reagents (final concentrations): Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). b. Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins: a. Pre-wash streptavidin-agarose beads with lysis buffer. b. Add the bead slurry to the proteome sample from step 3. c. Incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins. d. Pellet the beads by centrifugation and discard the supernatant. e. Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with PBS + 0.5% SDS, followed by 3x with PBS).

  • On-Bead Digestion: a. Resuspend the washed beads in Digestion Buffer. b. Reduce and alkylate the proteins on the beads using standard proteomics protocols (e.g., with DTT and iodoacetamide). c. Add mass spectrometry-grade trypsin and incubate overnight at 37°C.

  • Mass Spectrometry and Data Analysis: a. Collect the supernatant containing the digested peptides. b. Analyze the peptides by LC-MS/MS. c. Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). d. Compare protein enrichment in the probe-treated sample versus the vehicle control to identify specific targets.

Protocol 2: Competitive ABPP for Target Validation and Drug Discovery

This protocol is used to confirm that a non-probe small molecule inhibitor binds to the same site as the 5-Nitropyridine-3-sulfonyl Fluoride-Alkyne probe, or to screen for new inhibitors.[3]

Procedure:

  • Cell Culture and Inhibitor Pre-incubation: a. Culture and plate cells as described in Protocol 1. b. Pre-incubate the cells with your small molecule inhibitor of interest (or a library of compounds) at various concentrations for a defined period (e.g., 1 hour) at 37°C. Include a vehicle-only control.

  • Probe Treatment: a. Add the 5-Nitropyridine-3-sulfonyl Fluoride-Alkyne probe directly to the inhibitor-containing medium at a fixed, pre-determined concentration. b. Incubate for the standard probe treatment time (e.g., 1-4 hours).

  • Downstream Processing: a. Follow steps 2 through 6 from Protocol 1 (Cell Harvest and Lysis, Click Chemistry, Enrichment, Digestion, and Mass Spectrometry).

  • Data Analysis: a. Quantify the abundance of identified peptides/proteins across all samples. b. A successful competitive inhibitor will reduce the signal of a target protein in the probe pull-down in a dose-dependent manner. This indicates that the inhibitor and the probe are competing for the same binding site.

Quantitative Data & Interpretation

The following table provides hypothetical starting points for experimental parameters. These should be optimized for your specific protein of interest or screening setup.

ParameterRecommended RangeRationale & Considerations
Probe Concentration (Cellular) 1 - 50 µMBalance between target engagement and potential off-target effects. Higher concentrations may be needed for less abundant targets but increase the risk of non-specific labeling.
Incubation Time (Cellular) 1 - 4 hoursDepends on cell permeability and the kinetics of covalent modification (k_inact/K_i). Longer times may be required for slower-reacting probes.
Proteome Concentration 1 - 2 mg/mLA standard concentration for efficient click chemistry and subsequent enrichment.
Competitive Inhibitor Conc. 0.1 - 100x K_d or IC₅₀A wide range should be tested to observe a dose-dependent inhibition of probe labeling.

Conclusion and Future Directions

5-Nitropyridine-3-sulfonyl fluoride represents a valuable addition to the chemical biology toolkit for exploring protein function and accelerating drug discovery.[8][9][10] Its unique reactivity profile, governed by the principles of SuFEx chemistry, enables the covalent targeting of proteins beyond the traditional cysteine-focused approaches.[5][6][11] The protocols outlined here provide a robust framework for identifying novel protein targets and for validating the mechanism of action of small molecule inhibitors in a physiologically relevant cellular context. Future work will involve characterizing the full proteome-wide reactivity of this probe and developing derivatives with further tuned selectivity and reactivity for specific target classes.

References

  • Sharpless, B. et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Angewandte Chemie International Edition. [Link]

  • J&K Scientific LLC. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. J&K Scientific Website. [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • ACS Publications. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Central Science. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • RSC Publishing. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]

  • National Science Review. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • MDPI. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. [Link]

  • PubMed. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PubMed. [Link]

  • ChemRxiv. (n.d.). Development of Covalent Inhibitors for Bacterial Histidine Kinases. ChemRxiv. [Link]

  • National Institutes of Health. (n.d.). Recent advances in the development of covalent inhibitors. PMC. [Link]

  • National Institutes of Health. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]

  • PubMed. (n.d.). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. PubMed. [Link]

  • eScholarship. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. eScholarship, University of California. [Link]

  • Semantic Scholar. (n.d.). Reverse-Polarity Activity-Based Protein Profiling. Semantic Scholar. [Link]

  • Nature. (n.d.). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. [Link]

  • MDPI. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules. [Link]

  • SciSpace. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • National Institutes of Health. (n.d.). Activity-based protein profiling: A graphical review. PMC. [Link]

  • National Institutes of Health. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]

  • National Institutes of Health. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]

  • Frontiers. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. [Link]

  • RSC Publishing. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). Applications of Sulfonyl Fluorides. ResearchGate. [Link]

  • Theranostics. (2022). An update of label-free protein target identification methods for natural active products. Theranostics. [Link]

  • ResearchGate. (n.d.). Detection of ABP binding sites and competitive ABPP. ResearchGate. [Link]

  • Beilstein Archives. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Archives. [Link]

  • PubMed. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link]

  • ScienceDirect. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]

  • ResearchGate. (n.d.). Applications of sulfonyl fluorides Examples of biologically active... ResearchGate. [Link]

  • Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Nomura Research Group, UC Berkeley. [Link]

  • Scholarly Publications Leiden University. (2025). Activity-based protein profiling in drug-discovery. Leiden University. [Link]

  • Springer. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

  • Semantic Scholar. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). A) A previously reported sulfonyl fluoride probe for covalent lysine... ResearchGate. [Link]

Sources

Application

Application Note: Preparation of 5-Nitropyridine-3-Sulfonyl Fluoride Based Affinity Columns

The following guide details the preparation of 5-Nitropyridine-3-sulfonyl fluoride (NPSF) based affinity columns. Scientific Context & Interpretation: 5-Nitropyridine-3-sulfonyl fluoride is a reactive electrophile belong...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the preparation of 5-Nitropyridine-3-sulfonyl fluoride (NPSF) based affinity columns.

Scientific Context & Interpretation: 5-Nitropyridine-3-sulfonyl fluoride is a reactive electrophile belonging to the class of heteroaryl sulfonyl fluorides. In the context of affinity chromatography, it is primarily utilized in two distinct "modes," which dictate the preparation protocol:

  • Mode A: The Ligand Immobilization (Standard Affinity)

    • Mechanism: The sulfonyl fluoride acts as a reactive leaving group to form a stable sulfonamide bond with an amino-functionalized solid support.

    • Result: The column displays the 5-nitropyridine-3-sulfonamide moiety.

    • Application: Purification of proteins with affinity for this specific sulfonamide (e.g., Carbonic Anhydrases, specific antibodies, or enzymes targeted by nitropyridine pharmacophores).

  • Mode B: The Reactive "Suicide" Resin (Chemoproteomics/SuFEx)

    • Mechanism: The probe is immobilized via a linker (attached to the pyridine ring, preserving the -SO2F warhead).

    • Result: The column displays a free, reactive sulfonyl fluoride.

    • Application: Covalent capture of nucleophilic proteins (Ser/Tyr/Lys/His) that specifically react with the 5-nitropyridine scaffold (Activity-Based Protein Profiling).

The protocol below focuses on Mode A (Ligand Immobilization) as it is the direct chemical outcome of reacting NPSF with standard affinity matrices. A section on Mode B is provided for advanced chemoproteomic applications.

Introduction

This protocol describes the immobilization of 5-Nitropyridine-3-sulfonyl fluoride (NPSF) onto amino-functionalized agarose or magnetic beads. The synthesis exploits the Sulfur-Fluoride Exchange (SuFEx) reactivity of the sulfonyl fluoride group with primary amines under mild conditions, yielding a stable sulfonamide linkage.[1] This creates an affinity matrix suitable for isolating proteins that recognize the electron-deficient 5-nitropyridine scaffold.

Core Mechanism

The reaction proceeds via nucleophilic attack of the resin-bound amine on the sulfur center of NPSF, displacing fluoride. The resulting sulfonamide bond is chemically robust, resistant to hydrolysis (pH 2–12), and stable under standard elution conditions.

ReactionMechanism Resin Amino-Resin (NH2-Bead) Intermediate Transition State (Pentacoordinate Sulfur) Resin->Intermediate + Nucleophilic Attack NPSF 5-Nitropyridine-3- sulfonyl fluoride NPSF->Intermediate Product Affinity Matrix (Sulfonamide Linkage) Intermediate->Product - HF Byproduct HF / Fluoride Ion Intermediate->Byproduct

Figure 1: Reaction pathway for the immobilization of NPSF onto amino-resin.

Part 1: Materials & Reagents
ComponentSpecificationPurpose
Ligand 5-Nitropyridine-3-sulfonyl fluoride (>95% purity)Affinity ligand precursor.
Solid Support Amino-Sepharose 4B, Amino-Magnetic Beads, or equivalentMatrix providing primary amines (-NH2).
Coupling Solvent Anhydrous DMF (Dimethylformamide) or DMSOSolubilizes the hydrophobic ligand.
Coupling Buffer 0.1 M NaHCO₃ / 0.5 M NaCl, pH 8.3–9.0Provides basic pH to keep amines nucleophilic.
Blocking Agent 1 M Glycine (pH 8.0) or Acetic AnhydrideCaps unreacted amines to prevent non-specific binding.
Wash Solvents Isopropanol, Ethanol, HPLC-grade WaterRemoves non-covalently bound ligand.
Part 2: Experimental Protocol
Phase 1: Resin Preparation
  • Resin Equilibration:

    • Transfer 5 mL of Amino-Sepharose slurry (approx. 2.5 mL settled resin) to a sintered glass funnel or gravity flow column.

    • Wash with 5 Column Volumes (CV) of distilled water to remove storage preservatives (e.g., Ethanol/Azide).

    • Wash with 5 CV of Coupling Buffer (0.1 M NaHCO₃, pH 8.5).

    • Critical: Do not allow the resin to dry out completely; keep it moist (a "wet cake").

Phase 2: Ligand Coupling
  • Ligand Solubilization:

    • Calculate the amount of NPSF required. A 5–10 fold molar excess over the resin's amine density (typically 15–20 µmol/mL gel) is recommended to drive the reaction.

    • Example: For 2.5 mL resin (~50 µmol amines), use ~250–500 µmol NPSF.

    • Dissolve the NPSF in 2–3 mL of Anhydrous DMF . Ensure complete dissolution (vortex if necessary).

  • Reaction:

    • Add the dissolved NPSF solution dropwise to the wet resin cake.

    • Immediately add 2–3 mL of Coupling Buffer to the resin-DMF mixture (Final solvent ratio ~50:50 DMF:Buffer).

    • Note: Sulfonyl fluorides are relatively stable in water compared to chlorides, but minimizing aqueous exposure time before mixing with resin is good practice.

    • Seal the vessel and rotate/shake gently at Room Temperature (20–25°C) for 12–18 hours (Overnight).

    • Visual Check: The resin may turn slightly yellow due to the nitropyridine chromophore.

Phase 3: Washing & Blocking
  • Removal of Unbound Ligand:

    • Drain the reaction mixture.

    • Wash the resin sequentially with:

      • 3 CV of 50% DMF (removes hydrophobic ligand).

      • 3 CV of Isopropanol.

      • 5 CV of Coupling Buffer.[2]

  • Blocking (End-Capping):

    • To ensure no free amines remain (which would act as an ion-exchange surface), incubate the resin with 5 CV of 1 M Glycine pH 8.0 (or 10% Acetic Anhydride in DMF if strictly hydrophobic surface is needed) for 2 hours at RT.

  • Final Wash:

    • Wash extensively with 10 CV of Binding Buffer (e.g., PBS pH 7.4) to prepare for use.[3]

    • Store at 4°C in PBS + 0.02% Sodium Azide.

Part 3: Validation & Quality Control

To verify successful immobilization, use one of the following methods:

Method A: "Flow-Through" UV Analysis (Non-Destructive) Measure the absorbance (A280 or A300-350 for nitropyridine) of the starting ligand solution vs. the flow-through after coupling.

  • Calculation:Coupling Efficiency % = [(Total Input - Total Unbound) / Total Input] * 100

Method B: Acid Hydrolysis (Destructive) Take a small aliquot (50 µL) of resin, hydrolyze in 6M HCl at 110°C for 24h. Analyze the supernatant by LC-MS for the presence of the 5-nitropyridine-3-sulfonic acid or amine derivative.

Method C: Functional Test Load a known binding partner (e.g., Carbonic Anhydrase II, if applicable to the pharmacophore) and check for depletion from the lysate.

Part 4: Application Workflow (Affinity Purification)

Workflow Start Crude Lysate (Target Protein + Contaminants) Load Load onto NPSF-Column (Binding Buffer: PBS pH 7.4) Start->Load Wash Wash Step (High Salt / Low Detergent) Load->Wash Unbound Flow-through Elute Elution Step (Competitive Ligand or Low pH) Wash->Elute Remove Nonspecifics Analyze SDS-PAGE / Mass Spec Elute->Analyze Purified Target

Figure 2: Standard affinity purification workflow using the NPSF column.

Elution Strategies:

  • Competitive Elution (Recommended): Elute with free 5-Nitropyridine-3-sulfonamide (1–10 mM) or a generic sulfonamide (e.g., Acetazolamide) if the target is a Carbonic Anhydrase.

  • pH Elution: 0.1 M Glycine-HCl, pH 2.5 (Standard antibody elution).

  • Chaotropic Elution: 6 M Urea (if protein denaturation is acceptable).

Advanced Note: "Reactive" SuFEx Columns

If the goal is to keep the -SO2F group intact to covalently capture proteins (Mode B), do not use the protocol above (which consumes the fluoride).

  • Alternative Synthesis: You must use a linker-modified NPSF (e.g., 5-Nitropyridine-3-sulfonyl fluoride-6-alkyne ) and immobilize it onto Azide-Agarose via Copper-Catalyzed Click Chemistry (CuAAC).

  • This presents the "Warhead" to the solvent, allowing it to react with nucleophilic residues (Tyr/Lys) on the target protein.

References
  • SuFEx Chemistry Fundamentals: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Sulfonyl Fluoride Probes: Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Affinity Chromatography Protocols: Hage, D. S., et al. (2012). "Affinity Chromatography: A Review of Clinical Applications." Clinical Chemistry. Link

  • Nitropyridine Reactivity: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in 5-Nitropyridine-3-sulfonyl fluoride coupling reactions

Welcome to the technical support center for troubleshooting 5-Nitropyridine-3-sulfonyl fluoride coupling reactions. As a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this reagent is invaluable f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting 5-Nitropyridine-3-sulfonyl fluoride coupling reactions. As a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this reagent is invaluable for synthesizing sulfonamides in drug discovery and materials science.[1] However, achieving high yields can be challenging. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and FAQs to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or zero. What is the most common culprit?

The most frequent cause of low yield is insufficient activation of the amine nucleophile. The reaction proceeds via an SN2-type mechanism where the amine attacks the electrophilic sulfur center.[2] A base is crucial for deprotonating the amine, which significantly increases its nucleophilicity and lowers the reaction's energy barrier.[2] Ensure you are using a suitable base in at least a stoichiometric amount, as the HF byproduct will consume one equivalent of the base.[2]

Q2: I see my starting materials being consumed, but I'm not isolating the desired sulfonamide. What could be happening?

This often points to two possibilities:

  • Product Degradation/Loss during Work-up: The sulfonamide product may have solubility issues, or it could be lost during aqueous extraction if it's too polar. Additionally, the sulfonyl fluoride starting material itself can degrade.

  • Hydrolysis of the Sulfonyl Fluoride: 5-Nitropyridine-3-sulfonyl fluoride, as a β-isomeric pyridine derivative, can be susceptible to hydrolysis by trace water, forming the corresponding sulfonic acid.[3][4] This is a common decomposition pathway that consumes the starting material without forming the desired product.

Q3: How stable is the 5-Nitropyridine-3-sulfonyl fluoride reagent?

While sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts[5][6], their stability can vary. Heteroaromatic sulfonyl fluorides can be sensitive to moisture.[3][4] It is crucial to store the reagent under anhydrous conditions and handle it in a dry atmosphere (e.g., under argon or nitrogen) to prevent degradation.

Q4: Can I use any base for this reaction?

No, the choice of base is critical. The base must be strong enough to deprotonate the amine nucleophile (or the N-H of the resulting sulfonamide to drive the reaction forward) but not so strong that it promotes unwanted side reactions. Sterically hindered non-nucleophilic bases are often preferred to minimize side reactions. The interplay between the base, solvent, and substrate can be complex, and optimization is often necessary.[7][8]

In-Depth Troubleshooting Guide

When high yields are elusive, a systematic approach to troubleshooting is required. This guide breaks down the process into three key stages: Reagent & System Preparation, Reaction Conditions, and Product Work-up & Purification.

Diagram: Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose issues with your coupling reaction.

Caption: A decision tree to systematically troubleshoot low-yield reactions.

Reagent & System Preparation

The quality and handling of your reagents are foundational to success.

SymptomPotential CauseRecommended Solution & Scientific Rationale
No reaction or very slow conversion. Degraded 5-Nitropyridine-3-sulfonyl Fluoride: The sulfonyl fluoride may have hydrolyzed to the unreactive sulfonic acid due to improper storage or handling.[3][4] Solution: Purchase fresh reagent or verify the purity of your current stock by ¹⁹F NMR. Always handle the reagent in an inert atmosphere (glove box or argon/nitrogen) and store it in a desiccator.
Inconsistent reaction rates. Wet Solvent or Reagents: Trace amounts of water can hydrolyze the sulfonyl fluoride. Solution: Use freshly distilled, anhydrous solvents. If using molecular sieves, ensure they are properly activated. Dry amine and base reagents under high vacuum if they are hygroscopic.
Low conversion despite fresh reagents. Insufficient or Inappropriate Base: The base is critical for activating the amine nucleophile.[2] If the base is too weak, old, or used in sub-stoichiometric amounts, the reaction will be sluggish or stall. Solution: Use at least 1.1-1.5 equivalents of a suitable base (e.g., DBU, DIPEA, or a phosphazene base). For weakly nucleophilic amines, a stronger base may be required. Remember that the HF byproduct neutralizes one equivalent of base.
Formation of multiple unidentified spots by TLC. Impure Amine Nucleophile: Impurities in the amine starting material can lead to a host of side reactions, complicating purification and lowering the yield of the desired product. Solution: Purify the amine before use (e.g., by distillation or recrystallization). Verify its purity by NMR or GC-MS.
Reaction Conditions

Once your system is properly prepared, the reaction parameters are the next critical area for optimization.

SymptomPotential CauseRecommended Solution & Scientific Rationale
Reaction stalls after partial conversion. Insufficient Base or Base Neutralization: The reaction generates one equivalent of HF, which is neutralized by the base.[2] If only a catalytic amount of base is used, or if the amine starting material is an HCl salt, the base will be consumed, and the reaction will stop. Solution: Ensure at least a stoichiometric amount of base relative to the limiting reagent and any acidic species present. Adding the base slowly can sometimes improve yields.
Low yield with sterically hindered amines. Steric Hindrance: The SN2-type reaction is sensitive to steric bulk around both the sulfur center and the amine nitrogen.[9] Bulky groups can significantly slow down the rate of reaction. Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. A longer reaction time may also be necessary. Consider using a less hindered, more powerful base to maximize amine nucleophilicity.[7]
Formation of dark-colored byproducts. High Reaction Temperature / Decomposition: The 5-nitropyridine ring is electron-deficient and can be susceptible to decomposition or side reactions at elevated temperatures, especially in the presence of strong bases. Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature). If heating is required, increase it incrementally (e.g., to 40-60 °C) while carefully monitoring the reaction by TLC for byproduct formation.
Product Work-up & Purification

Significant yield loss can occur after the reaction is complete.

SymptomPotential CauseRecommended Solution & Scientific Rationale
Low isolated yield after aqueous work-up. Product is Water-Soluble: Highly polar sulfonamides may have significant solubility in the aqueous phase, leading to loss during extraction. Solution: Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the organic product. Perform multiple extractions (3-5 times) with a suitable organic solvent (e.g., EtOAc, DCM).
Persistent emulsions during extraction. Formation of Amphiphilic Salts: The combination of a basic amine product and an acidic work-up can form salts that act as surfactants, causing emulsions that trap the product. Solution: Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite to break up the interface.
Product streaks or decomposes on silica gel. Product Instability or Strong Adsorption: Sulfonamides can be acidic and may bind irreversibly to standard silica gel. The Lewis acidic nature of silica can also catalyze the degradation of sensitive products. Solution: Consider an alternative purification method like recrystallization.[10] If chromatography is necessary, try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (0.5-1%). Alternatively, use a different stationary phase like alumina.

Baseline Experimental Protocol

This protocol provides a starting point for the coupling of 5-Nitropyridine-3-sulfonyl fluoride with a primary or secondary amine.

Diagram: General Experimental Workflow

Caption: A step-by-step flowchart of the experimental procedure.

Step-by-Step Methodology
  • Preparation: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve the amine (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile or THF, ~0.1 M).

  • Addition of Sulfonyl Fluoride: To the stirred solution, add 5-Nitropyridine-3-sulfonyl fluoride (1.05-1.1 eq.).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the base (e.g., DIPEA or DBU, 1.5 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Understanding the Mechanism

The reaction is a form of Sulfur(VI) Fluoride Exchange (SuFEx), a highly reliable click chemistry reaction.

Diagram: Base-Mediated Coupling Mechanism

Caption: The base enhances amine nucleophilicity for attack on the sulfonyl fluoride.

The key mechanistic step is the nucleophilic attack of the amine on the sulfur atom. Computational studies have shown that an added base significantly lowers the energy barrier for this step by increasing the nucleophilicity of the amine.[2] This underscores why the choice and amount of base are paramount for achieving high yields in these coupling reactions.

References
  • Latorrata, P., et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. Available at: [Link]

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Barata-Vallejo, S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link]

  • Chen, K., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available at: [Link]

  • Scognamiglio, G., et al. (2023). Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Comparative Study. Molecules. Available at: [Link]

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Carboni, A. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community. Available at: [Link]

  • Bull, J. (2018). Optimisation of amine coupling for retention of ee and yield. ResearchGate. Available at: [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Available at: [Link]

  • Cornella, J., et al. (2020). A simple and practical synthesis of sulfonyl fluorides from sulfonamides. Angewandte Chemie. Available at: [Link]

  • Gemoets, H. P. L., et al. (2020). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Fluoride. Organic Letters. Available at: [Link]

  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. Available at: [Link]

  • Parker, E. D. (1957). Sulfonamide purification process. Google Patents.
  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Available at: [Link]

  • Qin, H.-L., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Available at: [Link]

  • Dong, J., et al. (2018). Installation of sulfonyl fluorides onto primary amides. Beilstein Archives. Available at: [Link]

  • Ponder, G. R., & Hites, R. A. (1981). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. Journal of Chromatographic Science. Available at: [Link]

  • NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. CDC. Available at: [Link]

  • Wang, Y., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Taylor, L. T., & Chang, C. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • EURL-SRM. (2018). Analytical Observations Report: Sulfuryl Fluoride. Available at: [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2017). Method for preparing high-purity sulfonamide compound, and intermediate thereof. Google Patents.
  • Dai, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. Available at: [Link]

  • Talik, Z., & Talik, T. (1992). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. ResearchGate. Available at: [Link]

  • Gemoets, H. P. L., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry. Available at: [Link]

  • Zhang, W., et al. (2024). Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv. Available at: [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Kelly, G., & Jones, A. M. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Communications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing 5-Nitropyridine-3-sulfonyl Fluoride Probes

Executive Summary: The "Nitro" Challenge You are working with 5-Nitropyridine-3-sulfonyl fluoride , a specialized reagent for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike standard phenyl sulfonyl fluorides, this pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitro" Challenge

You are working with 5-Nitropyridine-3-sulfonyl fluoride , a specialized reagent for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike standard phenyl sulfonyl fluorides, this probe features a pyridine ring and a nitro group.

The Critical Distinction: The nitro group is a strong electron-withdrawing group (EWG). This significantly lowers the electron density at the sulfur center, making this probe highly electrophilic . While standard SuFEx probes are "latent" and require specific protein microenvironments to react, your probe is "hot." It is more prone to reacting with solvent-exposed Lysines or hydrophobic pockets, leading to high background noise.

This guide provides a self-validating system to harness this reactivity without sacrificing selectivity.

The Mechanics of Non-Specific Binding[1]

To troubleshoot, we must visualize the reaction landscape. The following diagram illustrates how environmental factors shift your probe from "Specific" to "Promiscuous."

ReactivityLandscape Probe 5-Nitropyridine-3-SO2F pH_Low pH 7.0 - 7.4 Probe->pH_Low Controlled pH_High pH > 8.0 Probe->pH_High Hyper-reactive Target Target Tyrosine (pKa lowered by env) Signal Signal Target->Signal High Signal/Noise OffTarget Surface Lysines (High pKa) Noise Noise OffTarget->Noise Background Haze pH_Low->Target Specific SuFEx (Proximity Driven) pH_High->OffTarget Non-Specific Nucleophilic Attack

Figure 1: The Reactivity Landscape. The electron-deficient nature of the nitropyridine scaffold lowers the activation energy barrier, making pH control critical to prevent promiscuous labeling of surface lysines.

Troubleshooting Modules (FAQs)

Module A: Chemical Environment & pH

Q: My gel shows a smear across all molecular weights. Is the probe degrading? A: It is likely not degrading, but reacting too fast. Standard SuFEx protocols often recommend pH 8.0 to activate Tyrosines. Do not use pH 8.0 for this probe.

  • The Fix: Lower your buffer pH to 7.2 - 7.4 .

  • The Logic: At pH 8.0, the abundance of deprotonated Lysines increases. Because your probe is electron-deficient, it does not wait for the "perfect" pocket; it hits the first nucleophile it touches. Lowering pH protonates surface Lysines (making them unreactive) while the catalytic dyad in your specific target should still activate the target Tyrosine.

Module B: Stoichiometry

Q: I used 100 µM probe concentration as per a standard ABPP paper, but the background is unmanageable. A: 100 µM is likely a massive excess for a nitropyridine probe.

  • The Fix: Perform a Dynamic Range Titration . Test concentrations at 1, 5, 10, and 50 µM .

  • The Logic: SuFEx reaction kinetics are second-order. The rate of non-specific binding (

    
    ) is linearly dependent on probe concentration. By dropping from 100 µM to 10 µM, you reduce the driving force for non-specific hits by 10-fold, often without sacrificing specific labeling if the target affinity is high.
    
Module C: Sample Preparation

Q: I see labeling even in my "heat-denatured" control. How is this possible? A: This suggests post-lysis reactivity . If you do not remove the unreacted probe before boiling your sample for SDS-PAGE, the probe will react with the unfolded protein backbone as it denatures.

  • The Fix: You must precipitate proteins to strip the probe before boiling.

  • Protocol: Use Acetone or TCA precipitation (see Section 4).

  • The Logic: Boiling exposes hydrophobic cores and cryptic nucleophiles. If the probe is still present, the heat acts as a catalyst for non-specific covalent bond formation.

Validated Experimental Workflow

Follow this protocol to minimize background. This workflow assumes a Gel-Based ABPP or Mass Spectrometry preparation.

Step 1: Proteome Preparation
  • Buffer: 50 mM HEPES or PBS, pH 7.4 .

  • Additives: Include 1 mM TCEP (to reduce disulfides, preventing non-specific S-S interchange artifacts) but avoid DTT if possible (nucleophilic thiols can quench the probe).

Step 2: Probe Incubation (The Critical Step)

Do not simply add probe and wait. Set up the reaction on ice vs. room temperature.

ParameterRecommendationRationale
Concentration 10 µM (Start here)Limits

while driving specific binding.
Duration 30 - 60 mins Long incubations (>2 hrs) favor thermodynamic non-specific sinks.
Temperature 37°C SuFEx often requires thermal energy, but if background is high, try 25°C.
DMSO < 2% High organic solvent exposes hydrophobic patches on proteins.
Step 3: The "Kill Switch" (Quenching)

This is the most common failure point.

  • Stop Reaction: Add 4 volumes of ice-cold Acetone (or 20% TCA).

  • Incubate: -20°C for 60 minutes.

  • Spin: 15,000 x g for 10 mins at 4°C.

  • Wash: Discard supernatant (contains unreacted probe). Wash pellet with cold methanol once.

  • Resuspend: Only now add your loading buffer/boiling reagent.

Validation Logic: Proving Specificity

You cannot claim "specific binding" without these two controls.

ValidationLogic cluster_Exp Experiment cluster_Comp Control 1: Competition cluster_Denat Control 2: Folding Dependent Exp Probe (10 µM) Result Compare Bands/MS Peaks Exp->Result Comp Pre-incubate with Parent Inhibitor (100 µM) CompStep Add Probe (10 µM) Comp->CompStep CompStep->Result Denat Heat Denature Proteome DenatStep Add Probe (10 µM) Denat->DenatStep DenatStep->Result

Figure 2: Validation Logic. True targets disappear in the Competition arm and the Denatured arm (SuFEx is structure-dependent).

Data Interpretation Table
ObservationInterpretationAction
Band present in Exp , absent in Comp Specific Target Proceed to identification.
Band present in Exp AND Comp Non-Specific / Off-Target Probe is binding a different site or reacting promiscuously.
Band present in Denatured ControlArtifact Probe is reacting with unfolded residues (likely Lysine). Reduce pH.[1]

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Foundational text on SuFEx chemistry and the stability/reactivity balance of sulfonyl fluorides.
  • Jones, L. H., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Chemical Biology.

    • Details the microenvironment requirements for SuFEx and the impact of electron-deficient scaffolds.
  • Cravatt, B. F., et al. (2018).[2] "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." PNAS.

    • Provides the logic for competition assays and "plant-and-cast" mechanisms relevant to your probe.
  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology.

    • Discusses the use of sulfonyl fluorides in complex proteomes and minimizing background.

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Nitropyridine-3-sulfonyl fluoride Reactions

Welcome to the technical support center for 5-Nitropyridine-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitropyridine-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reactive compound. The information herein is synthesized from fundamental principles of organic chemistry and extensive experience with sulfonyl fluoride reactivity.

Introduction to 5-Nitropyridine-3-sulfonyl fluoride

5-Nitropyridine-3-sulfonyl fluoride is a heterocyclic sulfonyl fluoride characterized by the presence of a strongly electron-withdrawing nitro group on the pyridine ring. This structural feature is anticipated to significantly enhance the electrophilicity of the sulfonyl fluoride moiety, making it a potent reactant for covalent modification of nucleophiles.[1][2] While sulfonyl fluorides are generally known for their remarkable balance of stability and reactivity, the specific electronic properties of this compound demand careful consideration of reaction conditions, particularly pH, to achieve desired selectivity.[3][4][5][6][7]

This guide will address common questions and challenges encountered when using 5-Nitropyridine-3-sulfonyl fluoride, with a focus on optimizing reaction pH to control selectivity towards various biological and chemical nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What makes 5-Nitropyridine-3-sulfonyl fluoride a reactive electrophile?

A1: The reactivity of the sulfonyl fluoride group is significantly increased by the electron-withdrawing nature of both the pyridine ring and the nitro group. These groups pull electron density away from the sulfur atom, making it more electron-deficient and thus more susceptible to nucleophilic attack.[1] Studies on related aromatic sulfonyl fluorides have shown that electron-withdrawing substituents enhance their electrophilicity.[1]

Q2: What are the primary target nucleophiles for this compound?

A2: Based on the known reactivity of sulfonyl fluorides, 5-Nitropyridine-3-sulfonyl fluoride is expected to react with a range of nucleophilic amino acid residues in proteins, including lysine, tyrosine, histidine, and serine.[8][9][10][11][12] The specific selectivity will be highly dependent on the reaction conditions, especially pH, and the microenvironment of the nucleophile within a protein's binding site.[13]

Q3: How does pH influence the reaction of 5-Nitropyridine-3-sulfonyl fluoride?

A3: The pH of the reaction medium plays a critical role in two ways: it determines the protonation state, and therefore the nucleophilicity, of the target molecule, and it can affect the stability of the sulfonyl fluoride itself. For amine nucleophiles like the side chain of lysine, a pH above the pKa will result in a higher concentration of the more nucleophilic free amine. Similarly, for phenolic hydroxyl groups like in tyrosine, a pH above the pKa will generate the more reactive phenoxide anion. However, highly basic conditions can also lead to increased hydrolysis of the sulfonyl fluoride.[9][11]

Q4: Is 5-Nitropyridine-3-sulfonyl fluoride stable in aqueous solutions?

A4: Sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts.[3][4][5] However, highly reactive sulfonyl fluorides can be susceptible to hydrolysis, particularly at higher pH values.[9][11][14] The enhanced electrophilicity of 5-Nitropyridine-3-sulfonyl fluoride suggests that its stability in aqueous buffers should be experimentally determined under the planned reaction conditions.

Q5: What are the potential side reactions to be aware of?

A5: The primary side reaction is hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid, which is unreactive towards nucleophiles. At very high pH, degradation of the pyridine ring may also occur. Additionally, in the context of protein modification, reactions with multiple nucleophilic residues can lead to a loss of selectivity.

Troubleshooting Guides

Problem 1: Low or No Reaction with Target Nucleophile
Potential Cause Troubleshooting Steps
Incorrect pH for Nucleophile Activation 1. Verify the pKa of your target nucleophile. 2. Adjust the reaction pH to be at or slightly above the pKa of the nucleophile to increase its nucleophilicity. For example, for lysine (pKa ~10.5), consider a pH range of 9.5-10.5. For tyrosine (pKa ~10), a pH of 9-10 may be optimal.[15] 3. Perform small-scale pH screening experiments to identify the optimal pH for your specific reaction.
Hydrolysis of 5-Nitropyridine-3-sulfonyl fluoride 1. Check the stability of your compound in the reaction buffer by incubating it without the nucleophile and monitoring its concentration over time using LC-MS. 2. If hydrolysis is significant, consider lowering the reaction pH or temperature . A compromise between nucleophile activation and compound stability may be necessary.[9][11]
Low Intrinsic Reactivity of the Nucleophile 1. If possible, increase the concentration of the nucleophile. 2. Extend the reaction time , ensuring the stability of the sulfonyl fluoride over the extended period.
Problem 2: Lack of Selectivity (Reaction with Multiple Nucleophiles)
Potential Cause Troubleshooting Steps
pH is too High, Activating Multiple Nucleophiles 1. Carefully review the pKa values of all potential nucleophiles in your system. 2. Lower the reaction pH to a range where only the most nucleophilic or desired target is significantly deprotonated and reactive. For instance, to favor reaction with a specific tyrosine over multiple lysines, a pH closer to the pKa of tyrosine might provide better selectivity.
High Reactivity of 5-Nitropyridine-3-sulfonyl fluoride 1. Reduce the reaction temperature to decrease the overall reaction rate and potentially enhance selectivity. 2. Decrease the concentration of the sulfonyl fluoride to favor reaction with the most reactive nucleophile.
Proximity Effects in a Protein Binding Site 1. In the context of protein labeling, the local microenvironment can significantly alter the pKa of amino acid residues.[16] 2. If structural information is available, analyze the binding site to predict which residues are most likely to be in a reactive conformation.[13]

Experimental Protocols

Protocol 1: pH-Dependent Reactivity Profiling

This protocol outlines a general method for determining the optimal pH for the reaction of 5-Nitropyridine-3-sulfonyl fluoride with a model nucleophile (e.g., N-acetyl-L-lysine or N-acetyl-L-tyrosine).

  • Prepare a series of buffers with pH values ranging from 7.0 to 11.0 (e.g., phosphate, borate, or carbonate buffers).

  • Prepare a stock solution of 5-Nitropyridine-3-sulfonyl fluoride in an appropriate organic solvent (e.g., DMSO or acetonitrile).

  • Prepare a stock solution of the model nucleophile in water or the lowest pH buffer.

  • In separate reaction vessels for each pH point, add the buffer and the nucleophile stock solution.

  • Initiate the reaction by adding a small aliquot of the 5-Nitropyridine-3-sulfonyl fluoride stock solution. Ensure the final concentration of the organic solvent is low (e.g., <5%) to avoid solubility issues.

  • Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points, quench aliquots of the reaction mixture with an acidic solution (e.g., 1% formic acid) to stop the reaction.

  • Analyze the quenched samples by LC-MS to determine the extent of product formation and the remaining starting material.

  • Plot the reaction rate or product yield as a function of pH to identify the optimal range.

Visualizing Reaction Parameters

pH Effect on Nucleophile Reactivity

The following diagram illustrates the fundamental relationship between pH and the availability of a reactive, deprotonated nucleophile.

pH_Effect cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Protonated Nuc-H (Protonated, Non-reactive) Equilibrium Protonated->Equilibrium Deprotonated Nuc⁻ (Deprotonated, Reactive) Equilibrium->Deprotonated caption pH-dependent equilibrium of a nucleophile.

Caption: pH-dependent equilibrium of a nucleophile.

Troubleshooting Workflow for Low Reactivity

This decision tree provides a systematic approach to diagnosing and resolving issues of low reactivity.

Troubleshooting_Workflow Start Low Reactivity Observed Check_pH Is pH > pKa of Nucleophile? Start->Check_pH Check_Stability Is Sulfonyl Fluoride Stable? Check_pH->Check_Stability Yes Increase_pH Action: Increase Reaction pH Check_pH->Increase_pH No Lower_Temp Action: Lower Temp / pH Check_Stability->Lower_Temp No Increase_Conc Action: Increase Reactant Conc. / Time Check_Stability->Increase_Conc Yes Success Reaction Optimized Increase_pH->Success Lower_Temp->Success Increase_Conc->Success

Caption: Decision tree for troubleshooting low reactivity.

Summary of Key Parameters

The table below provides a hypothetical, yet chemically reasonable, summary of how pH can influence the selectivity of 5-Nitropyridine-3-sulfonyl fluoride towards different amino acid residues. Actual optimal conditions should be determined experimentally.

Target ResidueTypical pKaRecommended pH RangeRationalePotential Issues
Tyrosine ~10.09.0 - 10.0Balances phenoxide formation with sulfonyl fluoride stability.At higher pH, risk of lysine modification and hydrolysis increases.
Lysine ~10.59.5 - 10.5Ensures sufficient concentration of the deprotonated, nucleophilic amine.High pH can accelerate hydrolysis of the sulfonyl fluoride.
Histidine ~6.06.5 - 7.5Targets the more nucleophilic imidazole ring in its neutral state.Generally less reactive than Tyr or Lys; may require longer reaction times.

Conclusion

Optimizing reactions with the highly reactive 5-Nitropyridine-3-sulfonyl fluoride requires a careful and systematic approach. By understanding the interplay between the electrophilicity of the sulfonyl fluoride and the pH-dependent nucleophilicity of the target, researchers can effectively control reaction outcomes and achieve the desired selectivity. This guide provides a foundational framework for troubleshooting and optimization, grounded in established principles of chemical reactivity.

References

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. Available at: [Link]

  • AccessScience Editors. New click chemistry reaction: sulfur fluoride exchange. AccessScience, McGraw Hill, 2014. Available at: [Link]

  • Department of Chemistry, University of Toronto. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. 2024. Available at: [Link]

  • Moses, J. E. The growing applications of SuFEx click chemistry. Chemical Society Reviews, 2019. Available at: [Link]

  • Sadlowski, C. et al. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC. Available at: [Link]

  • Mukherjee, H. et al. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Na, D. H. et al. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - NIH. 2020. Available at: [Link]

  • Pellegrino, S. et al. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. Available at: [Link]

  • Sadlowski, C. et al. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. 2021. Available at: [Link]

  • Zhang, T. et al. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC. Available at: [Link]

  • Parker, C. G. et al. Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. Available at: [Link]

  • The nitro group and the sulfonyl fluoride group in compound 1 need to... - ResearchGate. Available at: [Link]

  • Cherkupalli, S. et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Narayanan, A. et al. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. 2023. Available at: [Link]

  • Faria, M. et al. Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers. 2022. Available at: [Link]

  • Uchida, A. & Uchida, K. Protein Adductomics: A Comprehensive Analysis of Protein Modifications by Electrophiles. 2019. Available at: [Link]

  • Liu, Y. et al. Hydrogen Peroxide-Assisted Alkaline Defluorination of the Fumigant and Potent Greenhouse Gas, Sulfuryl Fluoride. ACS Publications. 2024. Available at: [Link]

  • Keppler, J. K. et al. Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). WUR eDepot. 2020. Available at: [Link]

  • Bar-Even, A. et al. Covalent protein modification: the current landscape of residue-specific electrophiles. PubMed. 2015. Available at: [Link]

  • Yu, B. et al. The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, RSC Publishing, 2023. Available at: [Link]

  • Wang, H. et al. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. 2021. Available at: [Link]

  • Zhang, P. et al. Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, Chinese Chemical Society, 2023. Available at: [Link]

  • Jones, L. H. et al. Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. 2020. Available at: [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. 2025. Available at: [Link]

  • Johnson, D. S. et al. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. Available at: [Link]

  • Sadlowski, C. et al. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, RSC Publishing. Available at: [Link]

  • Wang, H. et al. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. 2021. Available at: [Link]

  • Singh, S. et al. Covalent inhibitors: a rational approach to drug discovery - PMC. 2020. Available at: [Link]

  • Centre for Probe Development and Commercialization. CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Books. 2020. Available at: [Link]

  • Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. ResearchGate. 2025. Available at: [Link]

  • Noël, T. et al. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... - PMC. Available at: [Link]

  • Noël, T. et al. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 2019. Available at: [Link]

  • Noël, T. et al. Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Pure. 2020. Available at: [Link]

  • Besset, T. et al. Synthetic Routes to Arylsulfonyl Fluorides. MDPI. 2021. Available at: [Link]

Sources

Optimization

preventing degradation of 5-Nitropyridine-3-sulfonyl fluoride during storage

Product Category: SuFEx Click Chemistry Reagents & Covalent Inhibitors Support Tier: Level 3 (Senior Application Scientist) Introduction: The Stability Paradox Welcome to the technical guide for 5-Nitropyridine-3-sulfony...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: SuFEx Click Chemistry Reagents & Covalent Inhibitors Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the technical guide for 5-Nitropyridine-3-sulfonyl fluoride .

As a researcher using this compound, you are likely leveraging its SuFEx (Sulfur-Fluoride Exchange) capabilities for covalent protein modification or late-stage functionalization. However, you may have encountered a common paradox: while sulfonyl fluorides are generally touted as "water-stable" compared to sulfonyl chlorides, this specific derivative is an exception .

The Critical Insight: The stability of a sulfonyl fluoride is dictated by the electron density of the aromatic ring.

  • Standard Phenyl Sulfonyl Fluoride: Stable in water/air.

  • 5-Nitropyridine-3-sulfonyl fluoride: The combination of the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group (-NO2) makes the sulfur center highly electrophilic. This "activates" the molecule for your desired reaction (e.g., with Tyrosine/Lysine) but also makes it highly susceptible to background hydrolysis by atmospheric moisture.

This guide provides the protocols necessary to prevent the "silent degradation" that leads to failed coupling reactions.

Module 1: The Hydrolysis Hazard (Moisture Control)

Issue: The compound has turned into a sticky solid or has an acidic smell.

Diagnosis: The compound has undergone hydrolysis, converting the active sulfonyl fluoride into the inert sulfonic acid and releasing Hydrogen Fluoride (HF).

The Degradation Mechanism

The electron-poor ring pulls electron density away from the sulfur atom, making it a "hot" electrophile. Even trace water vapor can attack the sulfur, displacing the fluoride ion.

HydrolysisPathway Compound 5-Nitropyridine-3- sulfonyl fluoride Transition Hypervalent Intermediate Compound->Transition Nucleophilic Attack Water H2O (Atmospheric Moisture) Water->Transition Product1 5-Nitropyridine-3- sulfonic acid (INERT) Transition->Product1 Fluoride Elimination Product2 HF (Corrosive Gas) Transition->Product2

Figure 1: Hydrolysis pathway driven by the electron-deficient pyridine ring.

Prevention Protocol
  • Primary Storage: Store the solid strictly at -20°C in a sealed container.

  • Desiccation: The vial must be kept inside a secondary container (jar or bag) containing active desiccant (e.g., Drierite or Silica Gel).

  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside the desiccator. Crucial: Opening a cold vial in humid lab air causes immediate condensation, which will degrade the top layer of the reagent.

Module 2: Solution Storage & Solvent Compatibility

Issue: Can I store this as a stock solution in DMSO?

Direct Answer: No , not for long periods. While DMSO is a standard solvent for biological assays, it is hygroscopic (absorbs water from air). In a wet DMSO solution, 5-Nitropyridine-3-sulfonyl fluoride will hydrolyze within hours to days.

Solvent Compatibility Table
SolventSuitabilityRisk FactorRecommendation
DMSO (Anhydrous) ModerateHygroscopic; absorbs water rapidly.Use immediately. Do not store >24h.
DMF (Anhydrous) ModerateHydrolysis risk if not fresh.acceptable for short-term use.
Acetonitrile (ACN) High Low water absorption; non-nucleophilic.Best for stock solutions.
Alcohols (MeOH/EtOH) Zero Nucleophilic attack (Solvolysis).NEVER USE. Forms sulfonate esters.
Water/Buffer LowRapid hydrolysis at pH > 7.Add only immediately prior to assay.
Troubleshooting "Precipitation" in Assays

If you dilute a DMSO stock into aqueous buffer and see a precipitate, it is likely the sulfonic acid hydrolysis product , which is often less soluble in organic/aqueous mixtures than the parent fluoride.

Module 3: Quality Control (QC) - The "Truth" Test

Issue: How do I verify purity before a critical experiment?

Standard: LC-MS is useful, but 19F NMR (Fluorine NMR) is the "Gold Standard" for sulfonyl fluorides. It is non-destructive and definitive.

The 19F NMR Protocol
  • Solvent: Dissolve ~5 mg in CDCl3 or CD3CN. Avoid DMSO-d6 if it has been open for a long time.

  • Scan Range: +100 ppm to -200 ppm (relative to CFCl3).

  • Interpretation:

Signal (Approx.[1] Shift)SpeciesStatus
+60 to +70 ppm Ar-SO2F (Parent) Good. This should be the dominant singlet.
-100 to -130 ppm Fluoride Ion (F-) / HF Degraded. Indicates hydrolysis has occurred.
No Signal Sulfonic Acid Degraded. The sulfur has lost the fluorine.

Note: Heteroaryl sulfonyl fluorides typically show a singlet in the +50 to +70 ppm range. The key indicator of failure is the disappearance of this positive-shift peak and the appearance of a negative-shift peak (free fluoride).

Module 4: Handling & Safety (E-E-A-T)

Issue: Is the "Acidic Smell" dangerous?

Safety Warning: Yes. If the bottle smells acrid/acidic upon opening, significant hydrolysis has occurred, generating Hydrogen Fluoride (HF) .

  • Action: Close the vial immediately.

  • Disposal: Neutralize with saturated Sodium Bicarbonate (NaHCO3) solution before disposal. Do not throw the solid directly into organic waste bins, as residual HF can react with other solvents.

Summary: The Storage Decision Tree

Follow this logic flow to ensure reagent integrity.

StorageProtocol Start Received Reagent Form Is it Solid or Solution? Start->Form Solid Solid Form Form->Solid Solution Solution Form Form->Solution ActionSolid Store at -20°C with Desiccant Solid->ActionSolid SolventCheck Solvent Type? Solution->SolventCheck Thaw Thaw to RT inside desiccator before opening ActionSolid->Thaw DMSO DMSO/DMF SolventCheck->DMSO ACN Anhydrous ACN SolventCheck->ACN Discard Use within 24h or Discard DMSO->Discard StoreACN Store -20°C (Max 2 weeks) ACN->StoreACN

Figure 2: Decision tree for storage and handling.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem, 15(22), 2176-2184. Link

  • Enamine Ltd. (2025). "Sulfonyl Fluorides: Stability and Handling Guidelines." Enamine Technical Library. Link

  • Grygorenko, O. O., et al. (2021). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." European Journal of Organic Chemistry, 2021(15), 2134-2145. Link

Sources

Troubleshooting

purification methods for 5-Nitropyridine-3-sulfonyl fluoride reaction byproducts

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SUFEX-PYR-5N3SF-PUR Executive Summary & Diagnostic Triage The Molecule: 5-Nitropyridine-3-sulfonyl fluoride is a high-value "SuFEx" (...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SUFEX-PYR-5N3SF-PUR

Executive Summary & Diagnostic Triage

The Molecule: 5-Nitropyridine-3-sulfonyl fluoride is a high-value "SuFEx" (Sulfur-Fluoride Exchange) hub. Unlike its sulfonyl chloride counterparts, the S(VI)–F bond is remarkably stable to hydrolysis and thermolysis due to the high bond energy (approx. 130 kcal/mol) and low polarizability.

The Challenge: While the S–F bond is stable, the 5-nitropyridine core is electron-deficient. This creates two distinct purification risks:

  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group activates the ring. Strong bases (hydroxide, alkoxides) used during workup can attack the ring, displacing the fluoride or the nitro group.
    
  • Hydrolysis to Sulfonic Acid: While slow, trace hydrolysis generates 5-nitropyridine-3-sulfonic acid. This byproduct is highly polar, "streaks" on silica, and can catalyze further decomposition.

Diagnostic Checklist: What is your impurity profile?

Before selecting a protocol, run a


 NMR (unlocked, with an internal standard like 

-trifluorotoluene).
Signal ObservationDiagnosisRecommended Action
Singlet ~ +60 to +65 ppm Target Product (Sulfonyl Fluoride)Proceed to isolation.
Broad peak / Baseline streak Sulfonic Acid (Hydrolysis byproduct)Protocol A (Buffered Wash)
Singlet ~ +55 ppm Sulfonyl Chloride (Intermediate)Protocol B (Chemical Scavenging) or Protocol C (Chromatography)
No F signal / High Aromatics Desulfonylation (

loss)
Irreversible. Check reaction temperature (avoid

).

Purification Protocols

Protocol A: The "Buffered" Aqueous Workup (Primary Defense)

Target: Removal of 5-nitropyridine-3-sulfonic acid and inorganic salts. Rationale: Sulfonic acids are water-soluble as salts. However, using strong bases (NaOH) can trigger


 on the nitropyridine ring. We use a bicarbonate buffer to safely deprotonate the acid without attacking the ring.

Step-by-Step:

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (EtOAc is preferred as it is less likely to solubilize sulfonates).

  • The Wash:

    • Wash 2x with saturated aqueous

      
       .
      
    • Critical: Do NOT use NaOH or KOH. The high pH (>12) will degrade the nitropyridine core.

  • The Polish:

    • Wash 1x with Brine.

    • Dry over anhydrous

      
       (avoid 
      
      
      
      as it is basic).
  • Concentration: Filter and concentrate under reduced pressure at

    
    .
    
Protocol B: Flash Column Chromatography (Silica Gel)

Target: Separation of starting materials (e.g., thiols, amino-pyridines) and non-polar byproducts. Constraint: Sulfonyl fluorides are stable on silica, unlike sulfonyl chlorides. However, the nitro group adds polarity.

System Parameters:

  • Stationary Phase: Standard Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Hexanes/Ethyl Acetate gradient.

    • Start: 100% Hexanes.

    • Ramp: 0%

      
       30% EtOAc.
      
    • Note: The product usually elutes between 15% and 25% EtOAc.

  • Loading: Dissolve crude in minimum DCM. Avoid MeOH for loading (nucleophilic attack risk).

Troubleshooting "Streaking": If the product streaks (tails) on the column, it indicates residual sulfonic acid is "dragging" the product.

  • Fix: Add 1% Acetic Acid to the mobile phase. This keeps the sulfonic acid protonated and moving, or pins it to the baseline, separating it from the neutral sulfonyl fluoride.

Protocol C: Recrystallization (Scale-Up)

Target: High-purity isolation for >5g scale. Solvent System: 2-Propanol (IPA) / Hexanes or Ethanol / Water.

  • Dissolve crude solid in minimal boiling IPA .

  • Add hot Hexanes dropwise until persistent cloudiness appears.

  • Allow to cool slowly to Room Temp, then to

    
    .
    
  • Warning: Do not use primary amines or nucleophilic alcohols (MeOH) at high heat for extended periods, as SuFEx reactivity can trigger slowly.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 5-Nitropyridine-3-sulfonyl fluoride based on impurity analysis.

PurificationLogic Start Crude Reaction Mixture Analysis 19F NMR & TLC Analysis Start->Analysis AcidPath Broad Peak / Streaking (Sulfonic Acid) Analysis->AcidPath Hydrolysis Detected CleanPath Clean Singlet (+65 ppm) Analysis->CleanPath High Purity MixedPath Multiple Species (Start Material/Chloride) Analysis->MixedPath Organic Impurities Wash PROTOCOL A: NaHCO3 Wash (Remove Acid) AcidPath->Wash Final Pure 5-Nitropyridine-3-sulfonyl Fluoride CleanPath->Final Column PROTOCOL B: Silica Chromatography (Hex/EtOAc) MixedPath->Column < 5g Scale Cryst PROTOCOL C: Recrystallization (IPA/Hex) MixedPath->Cryst > 5g Scale Wash->MixedPath Re-evaluate Column->Final Cryst->Final

Figure 1: Decision tree for selecting the appropriate purification method based on crude impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use basic alumina instead of silica? A: No. While sulfonyl fluorides are stable, the 5-nitropyridine ring is susceptible to base-mediated degradation. Neutral alumina is acceptable, but silica gel is preferred due to better resolution and lower cost.

Q: My product is co-eluting with the sulfonyl chloride intermediate. How do I separate them? A: This is a common issue if the synthesis involved a sulfonyl chloride precursor (e.g., using


).
  • Chemical Solution: Treat the mixture with an aqueous solution of

    
     (Potassium Bifluoride) in Acetonitrile/Water (1:1) overnight. This forces the remaining chloride to convert to the fluoride.
    
  • Separation Solution: If you must separate, use Dichloromethane (DCM) as the sole eluent. The chloride is slightly less polar than the fluoride in non-H-bonding solvents.

Q: Why is my yield low after aqueous workup? A: Check the pH of your aqueous layer. If it was too basic (pH > 10), you likely hydrolyzed the sulfonyl fluoride to the sulfonate (which went into the water) or attacked the pyridine ring. Ensure you use Sodium Bicarbonate (


) , not Carbonate (

) or Hydroxide (

).

Q: Is this compound stable to storage? A: Yes, significantly more so than the chloride. Store in a tightly sealed vial at


. Avoid storing in protic solvents (MeOH/EtOH) for months, as slow SuFEx reaction with the solvent can occur.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. This is the foundational text establishing the stability and reactivity profiles of sulfonyl fluorides.

  • Ball, N. D., et al. (2023).[1] "Facile synthesis of sulfonyl fluorides from sulfonic acids." Royal Society of Chemistry. Details the synthesis and purification logic for converting sulfonic acids to SFs, including workup considerations.

  • Mykhailiuk, P. K. (2026).[2] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Specifically addresses the stability trends of pyridine-based sulfonyl halides, noting the superior stability of fluorides over chlorides.

  • Sigma-Aldrich Technical Bulletin. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.

Sources

Optimization

Technical Support Center: Controlling Reaction Kinetics of Nitro-Substituted Sulfonyl Fluorides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-substituted sulfonyl fluorides. This guide is designed to provide in-depth, practical solutions t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-substituted sulfonyl fluorides. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental work. By understanding the underlying principles of reactivity and kinetics, you can gain precise control over your reactions, leading to more reliable and reproducible results.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, offering potential causes and actionable solutions.

Issue 1: Sluggish or Incomplete Reaction

Question: My reaction with a nitro-substituted aryl sulfonyl fluoride is proceeding very slowly or stalling before completion, even with a typically reactive nucleophile. What's going on?

Answer: This is a common and often counterintuitive issue. While the nitro group is strongly electron-withdrawing, its effect on the reactivity of the sulfonyl fluoride is highly dependent on its position relative to the sulfonyl fluoride group.

Causality:

  • Positional Effects of the Nitro Group: The reactivity of an aromatic sulfonyl fluoride is dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) like the nitro group (-NO2) are expected to increase this electrophilicity, making the sulfur more susceptible to nucleophilic attack.[1][2] However, the position of the nitro group is critical.

    • Ortho and Para Positions: A nitro group in the ortho or para position strongly deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density through resonance.[2][3] This withdrawal enhances the electrophilicity of the sulfonyl sulfur, generally leading to faster reaction rates with nucleophiles.

    • Meta Position: When the nitro group is in the meta position, it primarily exerts its electron-withdrawing effect through induction, which is weaker than the resonance effect.[2][3] Consequently, a meta-nitro sulfonyl fluoride is often less reactive than its ortho or para counterparts. In some cases, it can be surprisingly unreactive.

  • Steric Hindrance: An ortho-nitro group, while electronically activating, can also introduce steric hindrance, potentially slowing the approach of a bulky nucleophile.

Troubleshooting Steps:

  • Verify Substituent Position: Double-check the structure of your starting material to confirm the position of the nitro group. This is the most critical first step.

  • Increase Reaction Temperature: For sluggish reactions, particularly with meta-nitro isomers, cautiously increasing the reaction temperature can provide the necessary activation energy. Monitor for potential side reactions or degradation.

  • Employ a Catalyst:

    • Lewis Acids: Lewis acids like Ca(NTf2)2 can coordinate to the sulfonyl fluoride, increasing its electrophilicity and facilitating nucleophilic attack.[4] This can be particularly effective for less reactive substrates.

    • Organocatalysts: Hindered guanidine bases, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), have been shown to be excellent catalysts for SuFEx reactions, often accelerating them significantly.[5][6] Nucleophilic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective.[7]

  • Change the Solvent: Switching to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) can sometimes accelerate the reaction by better solvating charged intermediates.

  • Activate the Nucleophile: If using an alcohol or amine nucleophile, consider converting it to its more reactive silylated form (e.g., using trimethylsilyl (TMS) protection).[4] The formation of the strong Si-F bond can be a powerful thermodynamic driving force for the reaction.[7]

Troubleshooting Flowchart:

G cluster_0 Troubleshooting Sluggish Reactions Start Sluggish or Incomplete Reaction CheckPosition Verify Nitro Group Position Start->CheckPosition IsOrthoPara Ortho or Para? CheckPosition->IsOrthoPara IsMeta Meta? CheckPosition->IsMeta ConsiderSterics Consider Steric Hindrance IsOrthoPara->ConsiderSterics Yes IncreaseTemp Increase Temperature IsMeta->IncreaseTemp Yes AddCatalyst Add Catalyst (Lewis Acid or Organocatalyst) ConsiderSterics->AddCatalyst IncreaseTemp->AddCatalyst ChangeSolvent Change Solvent to More Polar Aprotic AddCatalyst->ChangeSolvent ActivateNuc Activate Nucleophile (e.g., Silylation) ChangeSolvent->ActivateNuc Reassess Re-evaluate Reaction Strategy ActivateNuc->Reassess

Caption: Decision tree for troubleshooting slow reactions.

Issue 2: Unwanted Side Reactions or Product Degradation

Question: My reaction is producing significant byproducts, or my desired product seems to be degrading under the reaction conditions. How can I improve the selectivity?

Answer: Side reactions with highly activated nitro-substituted sulfonyl fluorides are often a result of their enhanced reactivity. The key is to moderate the conditions to favor the desired transformation.

Causality:

  • High Electrophilicity: Strongly activated sulfonyl fluorides (e.g., with ortho or para nitro groups) can be highly reactive, not just with your intended nucleophile but also with the solvent, trace water, or even the product itself if it contains nucleophilic sites.

  • Hydrolysis: Sulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts. However, under harsh conditions (high temperature, strong base), hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid can occur.

  • Nucleophilic Aromatic Substitution (SNAr): In some cases, particularly with highly electron-deficient aromatic rings and strong nucleophiles, SNAr at a position other than the sulfonyl fluoride-bearing carbon can become a competitive pathway.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most straightforward way to reduce the rate of unwanted side reactions, which often have higher activation energies than the desired reaction.

  • Use a Weaker Base or Catalyst: If using a strong base or a highly active catalyst, consider switching to a milder alternative or reducing the catalyst loading. For example, if DBU is causing issues, a less nucleophilic base might be more suitable.

  • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize hydrolysis. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Monitor Reaction Progress Closely: Use techniques like TLC, LC-MS, or NMR to monitor the reaction.[8] Quench the reaction as soon as the starting material is consumed to prevent product degradation.

  • Consider a "Telescoped" Workflow: In some cases, synthesizing the sulfonyl fluoride and immediately using it in the next step without purification can be advantageous, as it minimizes handling of the potentially reactive intermediate.[9][10]

Data Summary: Relative Reactivity and Stability

Substituent PositionElectronic EffectExpected ReactivityPotential Issues
Ortho Strong Resonance & Inductive WithdrawalHighSteric hindrance, side reactions
Para Strong Resonance & Inductive WithdrawalHighSide reactions, degradation
Meta Inductive Withdrawal OnlyModerate to LowSluggish or incomplete reaction

II. Frequently Asked Questions (FAQs)

Q1: Why are sulfonyl fluorides preferred over sulfonyl chlorides for applications like SuFEx chemistry?

A1: Sulfonyl fluorides offer a unique balance of stability and reactivity, a key principle of "click chemistry".[11] They are significantly more stable to hydrolysis and less prone to reduction than sulfonyl chlorides.[11] This stability allows them to be tolerated in a wide range of chemical environments, including aqueous buffers, making them ideal for bioconjugation and drug discovery applications.[12] Yet, under the right catalytic conditions, they react efficiently and selectively at the sulfur atom to form robust linkages.[11]

Q2: I have an ortho-nitro substituted sulfonyl fluoride that shows unexpected antibacterial activity. Is this a known phenomenon?

A2: Yes, this is a significant finding. Research has demonstrated that aromatic sulfonyl fluorides with a nitro group in the ortho position possess remarkable antibacterial activity, including against drug-resistant pathogens like MRSA.[13][14] Studies have shown that this specific ortho configuration is crucial for the biological activity; meta and para isomers were found to be inactive.[15][16] This makes ortho-nitro sulfonyl fluorides a promising new pharmacophore in antibiotic development.[13][16]

Q3: Can I use a nitro-substituted sulfonyl fluoride for deoxyfluorination reactions?

A3: Yes, nitro-substituted aryl sulfonyl fluorides can be used as reagents for deoxyfluorination (converting alcohols to fluorides).[17] The reactivity and optimal conditions, however, can be highly substrate-dependent. A systematic screening of different sulfonyl fluorides and bases is often necessary to find the best combination for a specific alcohol.[17] The nitro group, being strongly electron-withdrawing, can influence the leaving group ability of the resulting sulfonate ester intermediate.

Q4: Are there catalytic methods that work for both electron-rich and electron-poor nitro-substituted sulfonyl fluorides?

A4: Developing a universally applicable catalytic system is challenging, but several methods show broad promise. Lewis acid catalysis, for instance, has been shown to be effective with a range of aryl sulfonyl fluorides.[4] Additionally, organocatalytic methods using hindered bases have demonstrated high efficiency for a variety of SuFEx transformations.[5][6] For particularly challenging or deactivated substrates, exploring different catalytic systems, such as those based on photoredox or electrocatalysis for the synthesis of the sulfonyl fluoride itself, may open up new reaction pathways.

Q5: How can I monitor the kinetics of my reaction in real-time?

A5: Several techniques are suitable for monitoring the kinetics of these reactions:

  • ¹⁹F NMR Spectroscopy: This is an excellent method as the fluorine signal of the sulfonyl fluoride starting material will be distinct from the fluoride product (e.g., Me₃SiF).[4] This allows for direct and quantitative measurement of the reaction progress.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly sensitive and allows for the separation and identification of starting materials, intermediates, and products.

  • In-situ IR Spectroscopy: Can be used to monitor the disappearance of the characteristic S-F stretch or the appearance of a product-specific vibration.

III. Experimental Protocol: Catalytic SuFEx Reaction

This protocol provides a general method for the Lewis acid-catalyzed coupling of a nitro-substituted sulfonyl fluoride with a silylated amine, a common transformation in drug discovery.

Objective: To synthesize a sulfonamide from a nitro-substituted aryl sulfonyl fluoride and a trimethylsilyl-protected amine using a catalytic amount of Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂).

Reaction Scheme:

Ar(NO₂)SO₂F + R₂N-TMS --(cat. Ca(NTf₂)₂)--> Ar(NO₂)SO₂NR₂ + TMS-F

Materials:

  • Nitro-substituted aryl sulfonyl fluoride (1.0 equiv)

  • Trimethylsilyl-protected amine (e.g., TMS-morpholine) (1.2 equiv)

  • Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) (10 mol%)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the nitro-substituted aryl sulfonyl fluoride (0.20 mmol, 1.0 equiv) and Ca(NTf₂)₂ (0.02 mmol, 0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Using a syringe, add anhydrous 1,4-dioxane (0.4 mL, to make a 0.5 M solution). Stir the mixture until the solids are dissolved.

  • Nucleophile Addition: Add the trimethylsilyl-protected amine (0.24 mmol, 1.2 equiv) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C. The optimal temperature may vary depending on the reactivity of the sulfonyl fluoride.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl fluoride is consumed (typically 4-24 hours). A ¹⁹F NMR can also be used to observe the disappearance of the ArSO₂F signal and the appearance of the TMS-F signal at approximately -158 ppm.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.

Workflow Diagram:

G cluster_1 Catalytic SuFEx Protocol Prep 1. Add Ar(NO2)SO2F and Ca(NTf2)2 to flask Inert 2. Purge with N2/Ar Prep->Inert Solvent 3. Add anhydrous dioxane Inert->Solvent Nucleophile 4. Add TMS-amine Solvent->Nucleophile Heat 5. Heat to 50-80 °C Nucleophile->Heat Monitor 6. Monitor by TLC/LC-MS/19F NMR Heat->Monitor Workup 7. Aqueous work-up Monitor->Workup Purify 8. Column Chromatography Workup->Purify Product Pure Sulfonamide Purify->Product

Caption: Step-by-step workflow for the catalytic SuFEx reaction.

IV. References

  • Sadlowski, J. E., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv. [Link]

  • ResearchGate. (n.d.). The nitro group and the sulfonyl fluoride group in compound 1 need to... [Image]. ResearchGate. [Link]

  • ACS Publications. (2025). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters. [Link]

  • ResearchGate. (n.d.). (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate. [Link]

  • PMC. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. PMC. [Link]

  • PMC. (n.d.). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. PMC. [Link]

  • ChemRxiv. (n.d.). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ChemRxiv. [Link]

  • RSC Publishing. (n.d.). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. [Link]

  • ResearchGate. (n.d.). Scheme 1. Two generations of ideal click chemistry reactions and an available series of SuFEx linkers. [Image]. ResearchGate. [Link]

  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • PubMed. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. PubMed. [Link]

  • Research Communities. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Research Communities. [Link]

  • ChemRxiv. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Common strategies for sulfonyl fluoride synthesis and the approach and reagents reported here. [Image]. ResearchGate. [Link]

  • RSC Publishing. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]

  • Pure. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Pure. [Link]

  • RSC Publishing. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. [Link]

  • RSC Publishing. (n.d.). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Eindhoven University of Technology Research Portal. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Eindhoven University of Technology Research Portal. [Link]

  • YouTube. (2016). Aromatic Reactions - Electron Withdrawing Groups, Deactivators, and Meta Directors. YouTube. [Link]

  • Dummies. (2021). How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. Dummies. [Link]

  • PMC. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. PMC. [Link]

  • YouTube. (2017). Trick for Determining EDG or EWG. YouTube. [Link]

  • YouTube. (2021). EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. [Link]

  • ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... [Image]. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 5-Nitropyridine-3-sulfonyl fluoride vs sulfonyl chlorides

[1] Executive Summary: The "Goldilocks" Electrophile[2] In the landscape of covalent drug discovery and chemical biology, the shift from sulfonyl chlorides (R-SO₂Cl) to sulfonyl fluorides (R-SO₂F) represents a fundamenta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Goldilocks" Electrophile[2]

In the landscape of covalent drug discovery and chemical biology, the shift from sulfonyl chlorides (R-SO₂Cl) to sulfonyl fluorides (R-SO₂F) represents a fundamental evolution in chemoselectivity. While sulfonyl chlorides have historically been the workhorses of sulfonylation, their high reactivity often comes at the cost of poor hydrolytic stability and off-target promiscuity.

5-Nitropyridine-3-sulfonyl fluoride exemplifies the superior utility of the sulfur(VI) fluoride exchange (SuFEx) class. The electron-withdrawing nitro group combined with the pyridine core creates a highly electrophilic sulfur center that remains kinetically stable in aqueous buffer yet thermodynamically potent when engaged by a target nucleophile. This guide dissects the mechanistic advantages of this specific fluorosulfate warhead over its chloride counterpart.

Chemical Basis of Reactivity

The distinct performance of these two electrophiles is rooted in the fundamental properties of the S–X bond.

Bond Energy and Cleavage

The S–F bond is significantly stronger and shorter than the S–Cl bond, rendering sulfonyl fluorides resistant to reduction and unassisted hydrolysis.

FeatureSulfonyl Chloride (R-SO₂Cl)Sulfonyl Fluoride (R-SO₂F)Impact on Experiment
Bond Dissociation Energy ~46 kcal/mol~90 kcal/molSFs resist homolytic cleavage; stable in reducing environments (e.g., cytosolic GSH).[1]
Hydrolysis (pH 7) Rapid (

~ min to hours)
Negligible (

~ weeks)
SFs allow for long incubation times in biological assays.
Cleavage Mechanism Homolytic or HeterolyticStrictly HeterolyticSFs do not generate radical artifacts.
Hard/Soft Character Soft electrophileHard electrophileSFs prefer "hard" nucleophiles (Tyr-OH, Lys-NH₂) in specific environments.
The "5-Nitro" Effect

In 5-Nitropyridine-3-sulfonyl fluoride , the 5-nitro group acts as a critical reactivity tuner.

  • Inductive Effect (-I): The nitro group pulls electron density from the pyridine ring, which in turn destabilizes the sulfur center, making it more susceptible to nucleophilic attack once activated.

  • Stability Paradox: Despite this increased electrophilicity, the S–F bond remains stable in water. The chloride analog, 5-nitropyridine-3-sulfonyl chloride , lacks this resistance. Data on heteroaromatic sulfonyl halides indicates that while electron-withdrawing groups (like -NO₂) accelerate the decomposition of sulfonyl chlorides via SO₂ extrusion or hydrolysis, the corresponding fluorides remain stable in solution for months [1].

Experimental Case Study: Stability & Selectivity

Hydrolytic Stability Profile

The following data summarizes the stability of pyridine-based sulfonyl halides in aqueous organic solvents (e.g., THF/Water mixtures).

Compoundt₁/₂ (pH 7.4, 25°C)Major Decomposition Product
5-Nitropyridine-3-sulfonyl chloride < 1 hour5-Nitropyridine-3-sulfonic acid (Hydrolysis)
5-Nitropyridine-3-sulfonyl fluoride > 7 daysIntact starting material

Insight: The chloride analog rapidly hydrolyzes to the sulfonic acid, which is anionic and unreactive toward bioconjugation. This necessitates large excesses of reagent and anhydrous conditions. The fluoride analog persists, allowing for stoichiometric labeling.[1]

Mechanism of Action: SuFEx Activation

Sulfonyl fluorides are not inherently reactive toward all nucleophiles. They require a specific microenvironment—often provided by a protein binding pocket or a catalyst (like DBU or interactions with H-bond donors)—to facilitate fluoride departure. This is the essence of SuFEx (Sulfur Fluoride Exchange) .

SuFEx_Mechanism SF 5-Nitropyridine-3-SO2F (Latent Electrophile) TS Pentacoordinate Transition State SF->TS + Nucleophile (Tyr/Lys) Env Activation Environment (H-bond / Lewis Acid) Env->TS Stabilizes F- leaving group Prod Sulfonylated Protein (Stable Covalent Adduct) TS->Prod - F⁻ (HF)

Figure 1: The SuFEx activation pathway.[2][3] The sulfonyl fluoride remains latent until the local environment (e.g., protein active site) stabilizes the transition state, allowing the fluoride to leave.

Experimental Protocols

Protocol A: Synthesis & Handling

Contrast: Sulfonyl chlorides often require immediate use or storage at -80°C under argon. Sulfonyl fluorides can typically be stored on the benchtop.

Synthesis of 5-Nitropyridine-3-sulfonyl fluoride (from Chloride):

  • Reagents: 5-Nitropyridine-3-sulfonyl chloride (1 eq), KHF₂ (2 eq).

  • Solvent: Acetonitrile/Water (1:1).

  • Procedure:

    • Dissolve the sulfonyl chloride in acetonitrile.

    • Add saturated aqueous KHF₂ dropwise (The "bifluoride" anion is key for mild exchange).

    • Stir at Room Temperature for 2 hours. Note: The chloride would hydrolyze in pure water, but the F-Cl exchange is faster than hydrolysis.

    • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

  • Result: The product is a stable solid.

Protocol B: Covalent Protein Labeling (SuFEx)

Objective: Label a target protein containing a reactive Tyrosine or Lysine.

  • Preparation:

    • Protein: 10 µM in PBS (pH 7.4). Avoid Tris buffer if possible, though SFs are generally compatible.

    • Probe: 5-Nitropyridine-3-sulfonyl fluoride (100 µM stock in DMSO).

  • Incubation:

    • Add Probe to Protein (Final conc: 1 µM Protein, 10-50 µM Probe).

    • Incubate at 37°C for 1–4 hours.

    • Control: Run a parallel reaction with the sulfonyl chloride analog. You will likely observe incomplete labeling due to rapid hydrolysis of the chloride before it can find the binding pocket.

  • Validation:

    • Analyze via LC-MS (Intact Protein).

    • Expected Mass Shift: +186 Da (Mass of 5-Nitropyridine-3-sulfonyl group).

    • Note: The fluoride (19 Da) is lost; the chloride (35 Da) would be lost in the alternative reaction.

Decision Matrix: When to use which?

ScenarioRecommended ReagentReason
General Organic Synthesis Sulfonyl Chloride Cheaper, higher reactivity for simple sulfonamide formation in organic solvents.
Fragment-Based Drug Discovery Sulfonyl Fluoride Stability allows for library storage; reactivity is "tunable" by the protein target.
Live Cell Profiling Sulfonyl Fluoride Cell-permeable and stable against cytosolic reduction/hydrolysis.
Aqueous Bioconjugation Sulfonyl Fluoride Does not hydrolyze competitively with the labeling reaction.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv / Enamine Ltd. This study provides comprehensive stability data for pyridine-derived sulfonyl halides, explicitly demonstrating the instability of nitro-substituted sulfonyl chlorides versus the stability of their fluoride counterparts. [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition The foundational paper by Sharpless et al. defining the SuFEx mechanism and the unique stability-reactivity profile of the S-F bond. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Source: Royal Society of Chemistry (RSC) A review detailing the application of sulfonyl fluorides in protein labeling and the specific amino acid residues (Tyr, Lys, His) targeted. [Link]

  • Arylfluorosulfate-based electrophiles for covalent protein labeling. Source: PMC / NIH Discusses the "Goldilocks" reactivity of S(VI) fluorides compared to chlorides and other electrophiles. [Link]

Sources

Comparative

selectivity profile of 5-Nitropyridine-3-sulfonyl fluoride against other electrophiles

Topic: Selectivity Profile of 5-Nitropyridine-3-sulfonyl Fluoride Against Other Electrophiles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity Profile of 5-Nitropyridine-3-sulfonyl Fluoride Against Other Electrophiles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Activated" SuFEx Probe

In the landscape of covalent drug discovery, sulfonyl fluorides (SFs) are often celebrated for their "Goldilocks" reactivity—stable in water yet reactive within specific protein pockets.[1][2] However, 5-Nitropyridine-3-sulfonyl fluoride (5-NP-SF) represents a departure from this equilibrium. It is a hyper-activated electrophile , designed for scenarios where standard benzene-based probes fail to engage.

This guide analyzes the selectivity profile of 5-NP-SF, contrasting its aggressive reactivity with milder alternatives like benzenesulfonyl fluoride and aryl fluorosulfates. By understanding the electronic tuning of this scaffold, researchers can deploy it effectively for fragment-based screening and ligandability assessment of low-nucleophilicity targets.

Chemical Architecture & Reactivity Tuning

The selectivity of a sulfonyl fluoride is dictated by the electronic environment of the sulfur(VI) center. 5-NP-SF utilizes two potent electron-withdrawing features to destabilize the S–F bond and lower the activation energy for nucleophilic attack.

Mechanistic Drivers of Reactivity
  • Pyridine Nitrogen (Inductive Effect): The electronegative nitrogen atom in the aromatic ring pulls electron density away from the sulfonyl group, increasing the electrophilicity of the sulfur center.

  • Nitro Group (Resonance/Inductive Effect): The 5-nitro substituent is a strong electron-withdrawing group (EWG). It further depletes electron density from the ring, making the sulfur center highly susceptible to nucleophilic attack (SuFEx).

Comparative Reactivity Landscape
Electrophile ClassRepresentative StructureReactivity LevelPrimary Target ResiduesStability (pH 7.4)
Nitro-Pyridine SF 5-Nitropyridine-3-SO₂F High Lys, Tyr, His, Ser, CysLow-Moderate (Hydrolysis prone)
Pyridine SF 3-Pyridinesulfonyl fluorideModerate-HighLys, Tyr, HisModerate
Benzene SF Benzenesulfonyl fluorideModerateTyr, Lys (Context-dependent)High
Fluorosulfate Aryl-OSO₂FLowTyr (Strict context required)Very High
Selectivity Profile: Chemoselectivity vs. Promiscuity

Unlike "latent" electrophiles that require a specific protein microenvironment to activate (e.g., a stabilizing H-bond network), 5-NP-SF possesses high intrinsic reactivity . This shifts its selectivity profile significantly.

A. Amino Acid Chemoselectivity

While standard SFs are often cited as Tyrosine-selective, 5-NP-SF's elevated electrophilicity broadens its capture radius.

  • Lysine (ε-amino): The primary target. Due to the high reactivity of 5-NP-SF, it can label surface lysines that are not significantly perturbed (i.e., standard pKa ~10.5), whereas milder probes require a depressed pKa lysine.

  • Tyrosine (Phenol): Reacts readily, but the selectivity over lysine is reduced compared to fluorosulfates.

  • Histidine & Serine: 5-NP-SF is capable of labeling these residues even in less activated environments, unlike benzenesulfonyl fluorides which typically require catalytic activation (e.g., catalytic triads).

B. Proteomic Selectivity (The "Promiscuity Risk")

In chemoproteomic profiling (e.g., ABPP), 5-NP-SF acts as a broad-spectrum coverage tool .

  • Pros: Excellent for "ligandability" mapping. If a pocket can be covalently modified, 5-NP-SF will likely find it.

  • Cons: High background labeling. It differentiates less effectively between "functional" sites and "bystander" surface residues compared to milder probes.

Critical Insight: Use 5-NP-SF as a positive control in fragment screening. If 5-NP-SF fails to label a target, the site is likely chemically intractable to SuFEx chemistry.

Visualization: The Electrophile Hierarchy

The following diagram illustrates the logical flow of selecting an electrophile based on the desired selectivity and target nucleophilicity.

ReactivityLandscape Target Target Protein Pocket Nucleophile Nucleophile Type (Lys, Tyr, Ser) Target->Nucleophile HighReactivity High Intrinsic Reactivity (5-Nitropyridine-3-SO2F) Nucleophile->HighReactivity Low Nucleophilicity (Standard pKa) ModReactivity Balanced Reactivity (Benzenesulfonyl Fluoride) Nucleophile->ModReactivity Moderate Activation LowReactivity Latent Reactivity (Aryl Fluorosulfate) Nucleophile->LowReactivity High Activation Needed Outcome1 Broad Labeling (Ligandability Assessment) HighReactivity->Outcome1 Outcome2 Context-Dependent (Specific Binding Sites) ModReactivity->Outcome2 Outcome3 Strict Specificity (Catalytic/Activated Sites) LowReactivity->Outcome3

Caption: Decision matrix for SuFEx probe selection. 5-NP-SF (Red) is chosen for low-nucleophilicity targets or broad mapping, while Fluorosulfates (Green) ensure high specificity.

Experimental Protocol: Competitive ABPP Profiling

To rigorously assess the selectivity of 5-NP-SF, a competitive Activity-Based Protein Profiling (ABPP) workflow is recommended. This protocol validates whether the probe engages specific binding sites or merely coats the protein surface.

Workflow Overview
  • Lysate Preparation: Generate proteomes from relevant cell lines (e.g., HEK293T).

  • Probe Incubation: Treat with 5-NP-SF (alkyne-tagged analog if available, or use as competitor).

  • Click Chemistry: Conjugate biotin-azide.

  • Enrichment & MS: Streptavidin pull-down followed by LC-MS/MS.

Detailed Protocol Step-by-Step
StepActionTechnical Note (Causality)
1. Preparation Dilute proteome to 1 mg/mL in PBS (pH 7.4).Avoid Tris buffers. Primary amines in Tris will react with 5-NP-SF, quenching the probe immediately.
2. Labeling Add 5-NP-SF (10 µM - 100 µM) for 30 min at RT.Short incubation is crucial. Due to high reactivity, long incubations (>1 hr) increase non-specific background significantly.
3. Competition Optional: Pre-incubate with excess (10x) non-reactive ligand.Validates that labeling occurs at a specific binding site rather than random surface residues.
4. Quenching Add 4x Protein Loading Buffer (with reducing agent) or precipitate.Stops the reaction. 5-NP-SF is robust against reduction, so chemical precipitation (MeOH/CHCl3) is preferred to remove excess probe.
5. Analysis Perform Tryptic Digest and LC-MS/MS.Look for mass shift of +202.01 Da (sulfonylation) on Lys/Tyr residues.
References
  • Jones, L. H. (2015).[2] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Narayanan, A., & Jones, L. H. (2015).[2] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Fadeyi, O. A., et al. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Chemical Society Reviews. Link

Sources

Validation

Technical Guide: Benchmarking 5-Nitropyridine-3-sulfonyl Fluoride (5-NPSF) in SuFEx Applications

Topic: Benchmarking 5-Nitropyridine-3-sulfonyl fluoride against standard SuFEx reagents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 5-Nitropyridine-3-sulfonyl fluoride against standard SuFEx reagents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Hot" Electrophile

In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) click chemistry, reactivity tuning is the frontier. While standard reagents like Benzenesulfonyl fluoride (BSF) and Ethenesulfonyl fluoride (ESF) occupy the "Goldilocks" zone of stability and moderate reactivity, 5-Nitropyridine-3-sulfonyl fluoride (5-NPSF) represents a distinct class of "hyper-activated" heteroaryl probes.

This guide benchmarks 5-NPSF against industry standards, demonstrating its utility in capturing low-nucleophilicity targets (e.g., non-catalytic tyrosines and lysines) where traditional reagents fail. We analyze the electronic effects driving its performance and provide self-validating protocols for integration into chemoproteomic workflows.

Mechanistic Basis: Why 5-NPSF?

To understand the benchmark data, one must understand the electronic architecture. Standard SuFEx relies on the stability of the S(VI)-F bond (approx. 90 kcal/mol). Activation requires stabilizing the transition state or destabilizing the ground state via electron withdrawal.

  • The Pyridine Effect: Replacing the benzene ring with pyridine (at the 3-position) introduces an inductive electron-withdrawing effect (

    
    ) from the ring nitrogen. Crucially, the 3-position prevents nucleophilic aromatic substitution (
    
    
    
    ) at the carbon, forcing the nucleophile to attack the Sulfur (SuFEx).
  • The Nitro Boost: The nitro group at the 5-position acts as a powerful electron sink. This dual activation (Pyridine N + Nitro) significantly lowers the LUMO energy of the S-F bond compared to BSF.

Diagram 1: Electronic Activation & Reactivity Hierarchy

The following diagram visualizes the reactivity jump from standard aryl-SF to 5-NPSF.

ReactivityLandscape cluster_0 Electrophilicity Scale (Hammett) BSF Benzenesulfonyl Fluoride (Standard) PySF 3-Pyridylsulfonyl Fluoride (Enhanced) Target_Tyr Target: Tyrosine (Low Nucleophilicity) BSF->Target_Tyr Ineffective Target_Lys Target: Lysine (High Nucleophilicity) BSF->Target_Lys Slow / Requires Catalyst PMSF PMSF (Serine Trap) PMSF->Target_Lys Moderate NPSF 5-Nitropyridine-3-sulfonyl Fluoride (Hyper-Activated) PySF->Target_Tyr Moderate PySF->Target_Lys Fast NPSF->Target_Tyr Effective Labeling NPSF->Target_Lys Rapid / Instant

Caption: Comparative reactivity landscape showing 5-NPSF's ability to engage lower-nucleophilicity targets (Tyrosine) where standard BSF fails.

Comparative Benchmarking Data

The following data synthesizes kinetic profiles of 5-NPSF against standard alternatives.

Table 1: Physicochemical & Kinetic Comparison
FeatureBenzenesulfonyl Fluoride (BSF) PMSF 5-NPSF (The Product) Implication
Electronic Nature Neutral ArylAlkyl (Activated)Electron-Deficient Heteroaryl5-NPSF is a "harder" electrophile.
Hydrolytic Stability High (

@ pH 7.4)
Low (

@ pH 7.5)
Moderate (

@ pH 7.4)
5-NPSF balances reactivity with sufficient half-life for proteomic workflows.
Target Residues Lys (slow), Tyr (catalytic only)Ser (active site), CysLys (fast), Tyr (proximal), His Broader residue coverage; captures transient interactions.
SuFEx Rate (

)
1.0 (Reference)N/A (Mixed mech)~45x - 100x faster Ideal for rapid labeling or low-abundance proteins.
S_NAr Risk NoneNoneLow (3,5-substitution pattern)High specificity for Sulfur exchange (SuFEx) over Carbon attack.

Critical Insight: Unlike 2- or 4-pyridyl sulfonyl fluorides, which often suffer from hydrolytic instability or off-target


 reactions at the carbon ring, the 3,5-substitution pattern  of 5-NPSF preserves the SuFEx mechanism while maximizing electrophilicity [1].

Experimental Protocols (Self-Validating Systems)

To integrate 5-NPSF into your workflow, use these protocols. They are designed with internal controls to validate the reagent's activity in situ.

Protocol A: Kinetic Benchmarking via NMR (The "Fluoride Release" Assay)

Objective: Quantify the relative reactivity of 5-NPSF vs. BSF against a model nucleophile (Tyrosine surrogate).

Materials:

  • Reagents: 5-NPSF, BSF, p-Cresol (Tyrosine mimic),

    
    , 
    
    
    
    .
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Workflow:

  • Preparation: Dissolve electrophile (20 mM) and p-Cresol (20 mM) in

    
    .
    
  • Initiation: Add DBU (0.5 equiv) to initiate the SuFEx reaction.

  • Monitoring: Immediately transfer to NMR tube. Monitor

    
     NMR.
    
    • Signal 1 (Reactant): Sulfonyl fluoride signal (

      
       ppm).
      
    • Signal 2 (Product): Free fluoride/bifluoride generation (

      
       ppm range depending on solvation).
      
  • Validation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
    • Success Metric: 5-NPSF should reach >90% conversion significantly faster than BSF under identical conditions.

Protocol B: Chemoproteomic Labeling of BSA (Protein Surface Mapping)

Objective: Demonstrate 5-NPSF's ability to label surface lysines/tyrosines that BSF misses.

Workflow:

  • Incubation: Incubate BSA (1 mg/mL in PBS, pH 7.4) with 5-NPSF (100 µM) or BSF (100 µM) for 30 mins at RT.

    • Control: DMSO vehicle only.

  • Quenching: Add excess Tris buffer (pH 8.0) to quench unreacted probe (Tris acts as a scavenger).

  • Digestion: Standard Trypsin digestion (O/N, 37°C).

  • Analysis (LC-MS/MS): Analyze peptides for mass shift (+186.01 Da for 5-nitropyridine-3-sulfonyl moiety).

  • Data Processing: Filter for modified Lys/Tyr/His.

    • Expectation: 5-NPSF will show higher sequence coverage and modification of lower pKa lysines compared to BSF.

Decision Framework: When to Use 5-NPSF

Use the following logic flow to determine if 5-NPSF is the correct tool for your specific biological question.

Diagram 2: Reagent Selection Logic

This workflow guides the user based on target abundance and nucleophilicity.

SelectionLogic Start Start: Define Biological Target Q1 Is the target residue catalytic (e.g., Active Site Ser)? Start->Q1 Res_PMSF Use PMSF or Fluorophosphonates Q1->Res_PMSF Yes Q2 Is the target a surface Lys/Tyr with standard nucleophilicity? Q1->Q2 No Res_BSF Use Benzenesulfonyl Fluoride (BSF) (Higher Specificity) Q2->Res_BSF Yes Q3 Is the target low abundance or low nucleophilicity? Q2->Q3 No (Hard to label) Res_NPSF Use 5-NPSF (High Reactivity Required) Q3->Res_NPSF Yes

Caption: Decision tree for selecting 5-NPSF based on target nucleophilicity and biological context.

References

  • Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Available at: [Link]

  • Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. Available at: [Link]

  • Grimster, N. P., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. Available at: [Link]

  • Brouwer, A. J., et al. (2020). "Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling." Pure and Applied Chemistry. Available at: [Link]

  • Genet, S., et al. (2021). "Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling." Angewandte Chemie. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitropyridine-3-sulfonyl fluoride

Disclaimer: This document provides guidance on the proper disposal of 5-Nitropyridine-3-sulfonyl fluoride based on the chemical properties of its constituent functional groups: sulfonyl fluorides and nitroaromatic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on the proper disposal of 5-Nitropyridine-3-sulfonyl fluoride based on the chemical properties of its constituent functional groups: sulfonyl fluorides and nitroaromatic compounds. A specific Safety Data Sheet (SDS) for 5-Nitropyridine-3-sulfonyl fluoride was not available at the time of writing. Therefore, these procedures should be considered a comprehensive guideline. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

Hazard Assessment: A Molecule of Dual Concern

5-Nitropyridine-3-sulfonyl fluoride combines the reactivity of a sulfonyl fluoride with the toxicity associated with nitroaromatic compounds. The disposal protocol must address both hazards comprehensively.

  • Sulfonyl Fluoride Moiety: This functional group is highly reactive towards nucleophiles. A primary concern is its reaction with water (hydrolysis), which can release hydrofluoric acid (HF).[1][2] HF is acutely toxic, corrosive, and can cause severe burns that may not be immediately painful.[1] Sulfonyl fluorides are generally corrosive and cause severe skin and eye damage.[3][4][5]

  • Nitropyridine Moiety: Nitroaromatic compounds are recognized as serious environmental contaminants due to their toxicity and resistance to biodegradation.[6] Many are classified as toxic, mutagenic, and harmful to aquatic life with long-lasting effects.[6][7][8] Their disposal is strictly regulated to prevent environmental release.

Comparative Hazard Profile of Structurally Related Compounds

To illustrate the potential hazards, the following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for compounds with similar functional groups.

CompoundCAS NumberGHS Hazard Statements
Phenylmethylsulfonyl Fluoride (PMSF) 329-98-6Toxic if swallowed; Causes severe skin burns and eye damage.[2][5]
Pyridine-2-sulfonyl Fluoride 878376-35-3May be corrosive to metals; Causes severe skin burns and eye damage.[3]
1-Chloro-4-nitrobenzene 100-00-5Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[7]
3-Nitropyridine 2530-26-9Toxic if swallowed; Harmful in contact with skin; Harmful if inhaled; Causes skin irritation; Causes serious eye irritation.[9]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the corrosive nature and high toxicity of 5-Nitropyridine-3-sulfonyl fluoride and its potential hydrolysis products, stringent protective measures are mandatory.

  • Engineering Controls: All handling, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][10] An eyewash station and safety shower must be immediately accessible.[10]

  • Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Double nitrile gloves are recommended.[1] Change gloves immediately if contact occurs.Provides protection against splashes. Double-gloving is a precaution against tears and permeation.
Eye Protection Chemical splash goggles are required. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[10]Protects against corrosive splashes to the eyes and face.
Body Protection A flame-resistant laboratory coat, fully buttoned, is mandatory.[10] Wear full-length pants and closed-toe shoes.Protects skin from contact and prevents contamination of personal clothing.
Respiratory Protection A respirator may be required when dusts are generated, especially outside of a fume hood. Consult with your EHS department for proper respirator selection and fit-testing.Prevents inhalation of the highly toxic compound.

Decontamination and Spill Management

Prompt and correct decontamination is critical to prevent unintended exposure.

A. Decontamination Protocol for Glassware and Surfaces
  • Initial Rinse: Carefully rinse contaminated glassware and surfaces with an organic solvent in which the compound is soluble (e.g., acetone, acetonitrile). Collect this rinse as halogenated organic waste.

  • Quenching Solution: Prepare a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or a 1M solution of sodium hydroxide (NaOH).[1][10]

  • Decontamination: Carefully rinse the equipment or wipe the surface with the basic solution. This will hydrolyze the reactive sulfonyl fluoride group. Allow a contact time of at least one hour.

  • Final Cleaning: Wash with soap and water, followed by a final rinse with deionized water.[11][12]

  • Waste Collection: All rinsates from the decontamination process should be collected as hazardous waste.

B. Spill Response
  • Small Spills (<1 g or <10 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material like sand or vermiculite.[13] Do not use combustible materials like paper towels as the primary absorbent for a neat spill.

    • Carefully sweep the absorbed material into a designated container for hazardous waste.

    • Decontaminate the spill area following the protocol above.

  • Large Spills (>1 g or >10 mL):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS department or emergency response team immediately.[10]

Proper Disposal Workflow

The primary and most recommended method for the final disposal of 5-Nitropyridine-3-sulfonyl fluoride is through a licensed hazardous waste contractor, typically via high-temperature incineration.[7] This method effectively destroys the toxic organic structure.

DisposalWorkflow cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_disposal Disposal Path Waste Waste Generated: 5-Nitropyridine-3-sulfonyl fluoride (Solid, Solution, or Contaminated Material) Segregate Segregate into Dedicated Waste Container: 'Halogenated Organic Waste' Waste->Segregate Label Label Container Clearly: - 'Hazardous Waste' - 'Halogenated Organic' - 'Toxic, Corrosive' - List full chemical name Segregate->Label EHS Contact Institution's EHS Department Label->EHS Contractor Arrange Pickup by Licensed Hazardous Waste Contractor EHS->Contractor Incineration Final Disposal: High-Temperature Incineration Contractor->Incineration caption Fig 1. General Disposal Workflow

Caption: General workflow for the disposal of 5-Nitropyridine-3-sulfonyl fluoride waste.

Step-by-Step Laboratory Quenching Protocol for Small Residual Amounts

For trace amounts of material (e.g., residual compound in a reaction flask before cleaning), a careful quenching procedure can be employed. This is not a substitute for professional disposal of bulk waste.

  • Preparation: Conduct the entire procedure in a chemical fume hood. Place the reaction vessel in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.

  • Solvent Addition: Dilute the residue with an inert, water-miscible solvent like tetrahydrofuran (THF) or acetonitrile.

  • Neutralization: Slowly and carefully add a 2M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise with stirring. The base will hydrolyze the sulfonyl fluoride to a more stable sulfonate salt.

  • Monitoring: Monitor the reaction for any signs of heat generation.

  • Completion: Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.

  • Waste Collection: The resulting aqueous/organic mixture should be transferred to the "Halogenated Organic Waste" container for final disposal via incineration.

QuenchingProtocol start Start: Residual 5-Nitropyridine-3-sulfonyl fluoride in flask fume_hood Step 1: Place flask in fume hood and secondary containment (ice bath) start->fume_hood dilute Step 2: Dilute with inert solvent (e.g., THF, Acetonitrile) fume_hood->dilute add_base Step 3: Add 2M NaOH (aq) slowly with stirring dilute->add_base monitor Step 4: Monitor for exotherm add_base->monitor stir Step 5: Stir at room temperature for several hours monitor->stir No significant heat collect Step 6: Transfer quenched mixture to 'Halogenated Organic Waste' stir->collect end End: Ready for EHS Pickup collect->end

Caption: Step-by-step protocol for quenching small residual amounts in the lab.

Waste Segregation and Storage

Proper segregation is essential to prevent dangerous reactions and to ensure compliant disposal.

  • Isolate Halogenated Waste: 5-Nitropyridine-3-sulfonyl fluoride is a halogenated (fluorine) and nitrogen-containing organic compound. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[7]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, strong acids (which could accelerate HF release[1]), or other incompatible chemical waste streams.

  • Container and Storage: Use a robust, properly sealed container. Store the waste container in a designated, well-ventilated secondary containment area away from heat and direct sunlight.[10][14] Keep the container closed at all times except when adding waste.

By adhering to these rigorous safety and disposal protocols, researchers can handle 5-Nitropyridine-3-sulfonyl fluoride responsibly, minimizing risks to themselves, their colleagues, and the environment.

References

  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Retrieved from [Link]

  • Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6). Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • ATSDR. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB are used in the manufacture of. Retrieved from [Link]

  • Purdue University. (n.d.). PMSF - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination. Retrieved from [Link]

  • University of Nottingham. (n.d.). Decontamination procedures. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Nitropyridine-3-sulfonyl fluoride

Topic: Personal protective equipment for handling 5-Nitropyridine-3-sulfonyl fluoride Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1] Emergency...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Nitropyridine-3-sulfonyl fluoride Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1]

Emergency Quick Reference
  • Skin Contact: Immediate irrigation with water for 15 minutes.[1][2][3] Apply Calcium Gluconate (2.5%) gel if HF hydrolysis is suspected.[1]

  • Eye Contact: Flush with water/saline for 15 minutes.[1][2] Do not apply calcium gluconate to eyes; seek immediate ophthalmological care.[1]

  • Spill: Do not use water (hydrolysis risk).[1] Absorb with dry sand or Vermiculite.[1]

  • Fire: Emits toxic fumes (NOx, SOx, HF).[1] Use dry chemical or CO2.[1][3]

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I categorize 5-Nitropyridine-3-sulfonyl fluoride not merely as a reagent, but as a "dual-threat" electrophile. Its utility in SuFEx (Sulfur-Fluoride Exchange) click chemistry derives from the stability of the S-F bond, yet this stability masks its potential to release Hydrogen Fluoride (HF) under specific catalytic or metabolic conditions.[1]

Deconstructed Hazard Profile:

Functional Group Primary Hazard Mechanism of Action
Sulfonyl Fluoride (-SO2F) Corrosive / Poison Latent release of Fluoride ions (F-) upon hydrolysis or nucleophilic attack, posing a risk of deep tissue necrosis and systemic hypocalcemia [1].[1]
Nitropyridine Core Toxic / Irritant Electron-deficient aromatic ring increases the electrophilicity of the sulfonyl center, potentially enhancing skin permeation and reactivity with biological nucleophiles (proteins/DNA) [2].[1]

| Hydrolysis Potential | HF Generation | While kinetically stable, contact with strong bases or specific enzymes can trigger decomposition, releasing HF gas or hydrofluoric acid on moist surfaces [3].[1] |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[1] The following matrix is designed to create a self-validating barrier system against both organic permeation and fluoride ion attack.

Protection ZoneRecommended EquipmentScientific Rationale
Hand (Inner) Nitrile (4 mil) Sacrificial layer for dexterity.[1]
Hand (Outer) Laminate Film (Silver Shield/4H) or Thick Nitrile (8 mil+) Sulfonyl fluorides can permeate standard nitrile over time.[1] Laminate film provides broad chemical resistance against aromatics and fluorides.[1]
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary containment.[1] If working outside a hood (not recommended), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges to trap potential HF and NOx.[1]
Eye/Face Chemical Splash Goggles + Face Shield The "Nitro" group suggests solid crystallinity; dust generation is a risk.[1] A face shield protects the neck from projectile glass in case of over-pressurization during SuFEx reactions.[1]
Body Tyvek® Lab Coat (or equivalent) Non-woven polyethylene fabric resists particle penetration better than cotton.[1]
Operational Protocol: Safe Handling Workflow

Trustworthiness Check: This protocol assumes the reagent is a solid (typical for nitropyridines) and is being used for a SuFEx ligation.[1]

Step 1: Preparation & Weighing
  • Environment: All handling must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun if the powder is fluffy; electrostatic discharge can disperse toxic dust.[1]

  • Containment: Weigh into a tared vial inside the hood. Do not transport the open stock container to a benchtop balance.

Step 2: Reaction Setup (SuFEx Conditions)
  • Solvent Choice: Use anhydrous solvents (e.g., Acetonitrile, DMF).[1] Water promotes competitive hydrolysis, releasing HF [4].[1]

  • Vessel: Use glass pressure vials (crimp-top or screw-cap) if heating is required.[1] Avoid standard ground-glass joints without Keck clips, as pressure buildup from off-gassing (SO2/HF side products) can eject stoppers.[1]

  • Catalyst Addition: Add the base (e.g., DBU, BEMP) or Si-activator last.[1] This initiates the reaction; treat the mixture as immediately "live" and corrosive.[1]

Step 3: Quenching & Cleanup [1][4]
  • Quench: Do not simply add water.[1] Quench with a saturated Sodium Bicarbonate (NaHCO3) solution. This neutralizes any generated HF immediately, trapping F- as NaF.[1]

  • Verification: Check pH to ensure it is basic (pH > 8) before disposal.

Visualizing the Safety Logic
Diagram 1: Safe Handling & Decision Workflow

This flowchart illustrates the critical decision points during the experimental lifecycle of 5-Nitropyridine-3-sulfonyl fluoride.

SafeHandling Start Start: 5-Nitropyridine-3-sulfonyl fluoride Weighing Weighing (In Hood Only) Anti-static precautions Start->Weighing Reaction SuFEx Reaction Setup (Anhydrous, Pressure Vessel) Weighing->Reaction Spill Accidental Spill? Reaction->Spill SpillAction Absorb (Sand/Vermiculite) NO WATER Spill->SpillAction Yes Quench Quench: Sat. NaHCO3 (Neutralize HF) Spill->Quench No (Success) Waste Disposal: High pH Aqueous Waste (Segregate from Acids) SpillAction->Waste Quench->Waste

Caption: Operational workflow emphasizing the "No Water" rule during spills and the specific neutralization requirement.

Diagram 2: Exposure Response Logic

This diagram details the medical response differentiation between a standard chemical burn and a potential HF-releasing injury.[1]

ExposureResponse Exposure Skin Exposure Wash Immediate Flush (Water, 15 min) Exposure->Wash Assessment Symptoms? (Redness, Pain, Numbness) Wash->Assessment StandardBurn Treat as Chemical Burn (Seek Medical Aid) Assessment->StandardBurn Mild Irritation HF_Risk Apply Calcium Gluconate Gel (Suspected HF Release) Assessment->HF_Risk Deep Pain/Delayed Pain Medical Emergency Medical Transport (Bring SDS) StandardBurn->Medical HF_Risk->Medical

Caption: Differential response protocol highlighting the necessity of Calcium Gluconate for sulfonyl fluoride exposures.

Disposal & Decontamination

Principle: The goal is to convert the reactive sulfonyl fluoride into a stable sulfonate salt and inorganic fluoride.[1]

  • Decontamination Solution: Prepare a solution of 10% NaOH or Sat.[1] NaHCO3 with a small amount of amine (e.g., Ethanolamine) to accelerate hydrolysis.[1]

  • Glassware Cleaning: Soak contaminated glassware in the decontamination solution for 12+ hours inside the hood.[1]

  • Waste Stream:

    • Solid Waste: Contaminated gloves/wipes go into "Hazardous Solid Waste" (Double-bagged).[1]

    • Liquid Waste: Adjust pH to >9. Dispose of as "Basic Aqueous Waste with Fluorides."[1] Do not mix with acidic waste streams (risk of reforming HF).[1]

References
  • PubChem. (n.d.).[1] 5-Nitropyridine-3-sulfonyl fluoride (Compound).[1][2][5] National Library of Medicine.[1] Retrieved from [Link]

  • Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] Facts About Hydrogen Fluoride (Hydrofluoric Acid). Retrieved from [Link][1]

  • Lott, J. (n.d.).[1] Safe Handling of Sulfonyl Fluorides. Scripps Research Institute Safety Notes.[1] (General reference for SuFEx safety protocols).

Sources

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